Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRCKZRWUFZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthetic Diversification and Pharmacological Utility of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate: A Technical Guide
Executive Summary
In modern medicinal chemistry and drug development, unnatural amino acids serve as foundational building blocks for synthesizing peptidomimetics and small-molecule receptor modulators. Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a highly functionalized phenylglycine derivative that offers three orthogonal reactive handles: a meta-bromo aryl group, a secondary N-methylamine, and an ethyl ester.
This technical whitepaper provides an in-depth mechanistic analysis of this compound. By examining its physicochemical properties, detailing self-validating synthetic protocols, and exploring its pharmacological role in receptor modulation, this guide equips researchers with the authoritative grounding needed to integrate this molecule into advanced drug discovery workflows.
Physicochemical Profiling & Structural Logic
Understanding the structural causality of a building block is critical before incorporating it into a synthetic pipeline. The table below summarizes the core quantitative data and structural parameters of the compound, sourced from verified chemical suppliers,[1].
| Property | Value / Description | Mechanistic Rationale |
| Chemical Name | Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate | - |
| CAS Number | 1218750-76-5 | - |
| Molecular Formula | C₁₁H₁₄BrNO₂ | - |
| Molecular Weight | 272.14 g/mol | - |
| 3-Bromophenyl Ring | Meta-bromo substitution | Acts as an orthogonal electrophilic handle for Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage aryl diversification without disrupting the amino acid core. |
| N-Methyl Amine | Secondary amine | N-methylation restricts the conformational flexibility of the peptide backbone, enhancing proteolytic stability and membrane permeability in peptidomimetics. |
| Ethyl Ester | Carboxylate protecting group | Serves as a robust protecting group during amine or aryl functionalization. It can be chemoselectively cleaved under mild basic conditions to reveal the free carboxylic acid for subsequent peptide coupling. |
Mechanistic Utility in Synthetic Workflows
To fully leverage Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, experimental protocols must be designed as self-validating systems where every reagent choice is driven by chemical causality.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To install a diversified aryl group at the meta-bromo position.
-
Causality of Reagents: We utilize
because the bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step for sterically hindered meta-substituted aryls. is selected as the base because it is mild enough to facilitate transmetalation without causing premature saponification of the ethyl ester.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(0.05 equiv). -
Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of
(2.0 equiv). -
Reaction: Heat the biphasic mixture to 80°C under a strict nitrogen atmosphere for 12 hours. Logic: Nitrogen prevents the oxidation of the Pd(0) active catalytic species, while 80°C provides the thermal energy required to overcome the activation barrier of oxidative addition into the aryl-bromide bond.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography.
Protocol 2: Chemoselective Ester Saponification
Objective: To deprotect the ethyl ester, yielding the free amino acid for downstream peptide coupling.
-
Causality of Reagents:
is preferred over or because the small lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed at a milder bulk pH, preventing base-catalyzed epimerization at the sensitive alpha-chiral center of the phenylglycine core.
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester intermediate in a 3:1 mixture of THF:
. Logic: THF fully solubilizes the organic ester, while water dissolves the LiOH and acts as the nucleophile source, creating a homogeneous micro-environment. -
Hydrolysis: Add
(1.5 equiv) and stir at 0°C, slowly warming to room temperature over 4 hours. -
Acidification: Carefully acidify the mixture to pH 4 using 1M HCl. Logic: The free amino acid is zwitterionic. Adjusting to its isoelectric point (approx. pH 4-5) minimizes its solubility in water, allowing for efficient precipitation or extraction into an organic layer.
Synthetic Diversification of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Pharmacological Applications: Receptor Modulation
Phenylglycine derivatives are highly privileged scaffolds in medicinal chemistry. The unique steric bulk of the phenyl ring attached directly to the alpha-carbon restricts the conformational space of the molecule, allowing it to fit precisely into the hydrophobic pockets of target receptors.
Metabotropic Glutamate Receptors (mGluRs)
Phenylglycine derivatives are extensively characterized as potent modulators of metabotropic glutamate receptors (mGluRs), specifically targeting the orthosteric glutamate binding site. For instance, compounds like (S)-4-carboxyphenylglycine (S-4CPG) and MCPG are classic competitive antagonists that block the excitatory response to glutamate analogs[2]. Structure-activity relationship (SAR) studies demonstrate that modifications at the meta- and para-positions of the phenyl ring dictate subtype selectivity across Group I, II, and III mGluRs[3]. The 3-bromo and N-methyl modifications in our target compound allow researchers to probe these exact hydrophobic and hydrogen-bonding interactions.
PPARγ Agonism
Beyond neuropharmacology, structurally related L-phenylglycine derivatives have been rationally designed as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. By mimicking the structural characteristics of highly bioactive tyrosine derivatives, these compounds exhibit strong PPAR response element (PPRE) activation, serving as lead molecules for antidiabetic drug development[4].
Mechanism of Action: Phenylglycine Derivatives in mGluR Modulation
References
-
Sigma-Aldrich | Ethyl 2-(methylamino)acetate derivatives and specifications. | 1
-
Bioorganic & Medicinal Chemistry (PubMed) | Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. | 4
-
Neuroscience Research (PubMed) | Phenylglycine derivatives antagonize the excitatory response to Purkinje cells to 1S,3R-ACPD: an in vivo and in vitro study. | 2
-
British Journal of Pharmacology (SciSpace) | Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). | 3
Sources
- 1. Ethyl 2-(methylamino)acetate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenylglycine derivatives antagonize the excitatory response to Purkinje cells to 1S,3R-ACPD: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromophenylglycine Ethyl Ester Derivatives: A Technical Guide to Properties, Synthesis, and Medicinal Applications
From the Desk of the Senior Application Scientist In the landscape of modern drug discovery, non-natural amino acids and their derivatives serve as foundational building blocks for peptidomimetics and complex heterocyclic scaffolds. Among these, 3-bromophenylglycine ethyl ester (Ethyl 2-amino-2-(3-bromophenyl)acetate) stands out as a highly versatile intermediate. By masking the carboxylic acid as an ethyl ester and positioning a bromine atom at the meta position of the phenyl ring, this molecule provides orthogonal reactivity handles that are indispensable for late-stage functionalization.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and self-validating synthetic workflows associated with 3-bromophenylglycine ethyl ester derivatives.
Structural Logic & Physicochemical Profiling
The strategic design of 3-bromophenylglycine ethyl ester relies on three core structural features:
-
The Ethyl Ester (-OEt): Unlike the free zwitterionic amino acid, the ethyl ester is highly soluble in organic solvents (e.g., DCM, DMF) and prevents unwanted side reactions at the C-terminus during N-alkylation or amide coupling.
-
The meta-Bromo Substitution: The bromine atom serves as a prime candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The meta positioning is deliberately chosen to avoid the severe steric hindrance that ortho-substitutions impose on the adjacent chiral center.
-
Chiral Integrity: The molecule can be synthesized or sourced as a racemate or as enantiopure D- or L-isomers, allowing for strict stereochemical control in drug design.
Table 1: Physicochemical Properties & Structural Significance
| Property | Value | Causality / Significance |
| Chemical Name | Ethyl 2-amino-2-(3-bromophenyl)acetate | Standard IUPAC nomenclature[1]. |
| CAS Number | 380149-31-5 | Unique registry for the ethyl ester derivative[1]. |
| Precursor CAS | 42288-20-0 (DL)[2], 150174-93-9 (L-isomer)[3] | Highlights the availability of racemic and chiral starting materials for stereospecific synthesis. |
| Molecular Weight | 258.11 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | ~2.2 | The lipophilic bromo-phenyl group enhances membrane permeability compared to standard glycine. |
Synthetic Divergence & Mechanistic Pathways
The true value of 3-bromophenylglycine ethyl ester lies in its synthetic divergence. It acts as a central node from which multiple privileged medicinal scaffolds can be generated. One of the most critical pathways is the Lacey-Dieckmann cyclization , which converts the ester into a pyrrolidine-2,4-dione (a tetramic acid derivative)[4]. These tetramic acids exhibit complex tautomeric equilibria and are highly valued for their metal-chelating properties in metalloenzyme inhibition[4].
Figure 1: Synthetic divergence of 3-bromophenylglycine ethyl ester into key medicinal scaffolds.
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a tetramic acid derivative—5-(3-bromophenyl)pyrrolidine-2,4-dione—from 3-bromophenylglycine. Every step is designed as a self-validating system , incorporating causality for reagent selection and built-in checkpoints.
Phase 1: Esterification to 3-Bromophenylglycine Ethyl Ester
-
Procedure: Suspend 3-bromophenylglycine (1.0 eq) in anhydrous ethanol. Cool the suspension to 0°C using an ice bath. Add thionyl chloride (
, 1.5 eq) dropwise over 30 minutes. Reflux the mixture for 4 hours. -
Causality: Thionyl chloride reacts with ethanol to generate anhydrous HCl gas in situ. This strictly anhydrous, acidic environment catalyzes the Fischer esterification while simultaneously driving the equilibrium forward by consuming trace water.
-
Self-Validation Checkpoint: The initial opaque, heterogeneous suspension will transition into a completely clear solution as the soluble ester hydrochloride salt is formed. Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH 9:1) will confirm the complete consumption of the baseline-retained zwitterionic starting material.
Phase 2: N-Acylation
-
Procedure: Neutralize the ester hydrochloride salt with triethylamine (TEA). Couple the free amine with monoethyl malonate using EDC·HCl and HOBt in DMF at room temperature.
-
Causality: HOBt is explicitly chosen as an additive to suppress the racemization of the highly sensitive alpha-carbon. The electron-withdrawing nature of the adjacent phenyl ring makes the alpha-proton unusually acidic; HOBt ensures chiral integrity is maintained if starting from the L-isomer[3].
-
Self-Validation Checkpoint: Aqueous workup (washing with 1M HCl and saturated
) will remove unreacted EDC and HOBt. The intermediate amide can be validated via LC-MS, showing a mass shift corresponding to the addition of the malonyl group.
Phase 3: Lacey-Dieckmann Cyclization[4]
-
Procedure: Dissolve the intermediate in anhydrous ethanol. Add Sodium Ethoxide (NaOEt, 2.0 eq) and stir at room temperature for 2 hours.
-
Causality: NaOEt is strictly selected as the base to perfectly match the ethyl ester protecting groups. If Sodium Methoxide (NaOMe) were used, competitive transesterification would occur, yielding an inseparable, complex mixture of methyl and ethyl esters prior to cyclization.
-
Self-Validation Checkpoint: Upon addition of NaOEt, the reaction forms a delocalized sodium enolate, visually confirmed by a distinct color shift (typically to a deep yellow or orange).
-
Final Isolation: Quench the reaction by acidifying with 1M HCl to pH 3. Because the resulting pyrrolidine-2,4-dione is a highly acidic tetramic acid (pKa ≈ 3.5–4.5)[4], it will rapidly precipitate out of the aqueous phase upon protonation. This precipitation is the ultimate visual validation of successful cyclization.
Applications in Drug Development
The derivatives of 3-bromophenylglycine ethyl ester are extensively utilized in two primary domains:
-
Peptidomimetics and Protease Inhibitors: By incorporating this non-natural amino acid into peptide sequences, researchers can drastically increase the proteolytic stability of the resulting drug candidate. The bulky meta-bromophenyl group effectively blocks the active sites of degrading proteases.
-
Late-Stage Diversification via Cross-Coupling: The aryl bromide moiety is a privileged handle for palladium-catalyzed Suzuki-Miyaura couplings. By reacting the ethyl ester derivative with various aryl boronic acids, chemists can rapidly generate libraries of biaryl compounds. This is particularly useful in hit-to-lead optimization, allowing for the fine-tuning of the molecule's electronic and steric profile to maximize target binding affinity.
References
Sources
A Comprehensive Technical Guide to Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a substituted α-amino ester derivative with significant potential as a versatile building block in drug discovery and organic synthesis. Its structure incorporates three key functional motifs: a secondary amine, an ethyl ester, and a synthetically valuable 3-bromophenyl ring. This guide provides a detailed overview of the compound's molecular profile, a robust and logical synthetic protocol via reductive amination, predictive characterization data, and a discussion of its reactivity and applications, particularly the use of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds for the creation of novel chemical entities.
Molecular Profile and Physicochemical Properties
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a non-canonical α-amino acid derivative. The α-amino acid scaffold is a fundamental component of numerous bioactive molecules and pharmaceuticals.[1][2] The incorporation of a 3-bromophenyl group provides a strategic site for post-synthetic modification, a crucial feature in the generation of compound libraries for screening and lead optimization.
Chemical Structure and Key Identifiers
The structure consists of a central α-carbon bonded to four different substituents: a 3-bromophenyl ring, a methylamino group, a hydrogen atom, and an ethoxycarbonyl group.
-
IUPAC Name: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
-
Molecular Formula: C₁₁H₁₄BrNO₂
Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties of the title compound. These values are crucial for predicting its behavior in various chemical and biological systems, including solubility, permeability, and reactivity.
| Property | Value | Source |
| Molecular Weight | 272.14 g/mol | Calculated |
| Monoisotopic Mass | 271.0259 g/mol | Calculated |
| XLogP3 (Predicted) | 2.9 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 5 | Calculated |
| Topological Polar Surface Area | 38.3 Ų | Calculated |
Synthesis and Purification
The most logical and efficient method for synthesizing α-amino esters from their corresponding α-keto esters is through reductive amination.[3][4][5] This strategy involves the formation of an intermediate imine or iminium ion from the ketone and amine, which is then reduced in situ by a mild hydride-based reducing agent.
Proposed Synthetic Pathway: Reductive Amination
The synthesis of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate commences with the commercially available precursor, Ethyl 2-(3-bromophenyl)-2-oxoacetate.[6] This α-keto ester reacts with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation due to its mildness and high selectivity for imines over ketones, minimizing side reactions.
Diagram of Synthetic Workflow
The following diagram illustrates the two-step, one-pot reaction sequence.
Caption: Proposed synthesis via one-pot reductive amination.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq) and dissolve in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Add the methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality: STAB is added after imine formation is established to ensure efficient reduction of the imine rather than the starting ketone.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate), is generally effective for isolating the target compound as a colorless to pale yellow oil.
Structural Elucidation and Characterization
As a novel compound, its structure must be rigorously confirmed using a suite of spectroscopic techniques. The following data are predictive, based on the known effects of the constituent functional groups.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl-CH₃ | ~1.25 | triplet | 3H | -OCH₂CH ₃ |
| N-CH₃ | ~2.40 | singlet | 3H | -NHCH ₃ |
| Ethyl-CH₂ | ~4.20 | quartet | 2H | -OCH ₂CH₃ |
| α-CH | ~4.50 | singlet | 1H | Ar-CH (NH)- |
| NH | ~2.0-3.0 | broad singlet | 1H | -NH CH₃ |
| Aromatic-H | ~7.20-7.60 | multiplet | 4H | Ar-H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Ethyl-CH₃ | ~14.2 | -OCH₂C H₃ |
| N-CH₃ | ~35.0 | -NHC H₃ |
| Ethyl-CH₂ | ~61.5 | -OC H₂CH₃ |
| α-C | ~65.0 | Ar-C H(NH)- |
| Aromatic C-Br | ~122.5 | C -Br |
| Aromatic CH | ~125-131 | Aromatic C H |
| Aromatic C-ipso | ~140.0 | C -CH(NH)- |
| Ester C=O | ~172.0 | -C =O |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry in positive ion mode is expected to show a strong signal for the protonated molecular ion [M+H]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak and any fragments containing the bromine atom.
-
Expected [M+H]⁺: m/z 272.03 and 274.03.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
| Vibration | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300-3350 (weak) | Secondary amine |
| C-H Stretch (sp³) | ~2850-2980 | Aliphatic C-H |
| C=O Stretch (Ester) | ~1735-1750 (strong) | Carbonyl |
| C-N Stretch | ~1100-1250 | Amine C-N |
Reactivity and Applications in Drug Discovery
The synthetic utility of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate lies in the orthogonal reactivity of its functional groups, making it an ideal scaffold for building molecular complexity.
The Aryl Bromide as a Synthetic Handle for Cross-Coupling
The 3-bromophenyl moiety is not merely a structural component; it is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[9] This allows for the late-stage functionalization of the molecule, a highly desirable strategy in medicinal chemistry for rapidly generating analogues.[10][11]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[12][13]
-
Buchwald-Hartwig Amination: Reaction with amines to introduce diverse nitrogen-containing substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.
-
Heck Coupling: Reaction with alkenes.
Diagram of Cross-Coupling Applications
This diagram illustrates how the core scaffold can be diversified using the aryl bromide.
Caption: Diversification of the core scaffold via Pd-coupling.
Role as a Privileged Scaffold
Non-canonical α-amino acid derivatives are critical components in modern drug design.[][15] They are used to:
-
Enhance Pharmacokinetic Properties: Modifications like N-methylation can improve metabolic stability and membrane permeability.[4]
-
Introduce Conformational Constraints: Serving as building blocks for peptidomimetics, they can lock a molecule into a bioactive conformation.
-
Explore Novel Chemical Space: They provide three-dimensional diversity that is often lacking in more planar small molecule drugs.
Conclusion
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate represents a highly valuable and versatile chemical intermediate. While not widely documented, its structure is readily accessible through established synthetic methodologies like reductive amination. The true power of this molecule lies in its capacity for systematic and diverse functionalization through its aryl bromide handle, providing a robust platform for the rapid development of compound libraries targeting a wide range of biological systems. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in modern medicinal chemistry programs.
References
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Mangas-Sanchez, J., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]
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Grogan, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐ Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. The University of Manchester Research Explorer. Available at: [Link]
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Grogan, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. . Available at: [Link]
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Moody, C. J., & Roff, G. J. (2005). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications. Available at: [Link]
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Synpeptide. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. synpeptide.com. Available at: [Link]
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Pagire, S. K., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. Available at: [Link]
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PubChemLite. (n.d.). Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. pubchemlite.org. Available at: [Link]
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Mol-Instincts. (2025). ethyl (3-bromophenyl)acetate. molinstincts.com. Available at: [Link]
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Bonomo, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available at: [Link]
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Na-Phan, T., & Van der Eycken, E. V. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]
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ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. researchgate.net. Available at: [Link]
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Bonomo, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Available at: [Link]
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Kaur, N. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]
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Ciriminna, R., & Pagliaro, M. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Chemsrc. (n.d.). ethyl 2-(3-bromophenyl)-2-oxoacetate | CAS#:62123-80-2. chemsrc.com. Available at: [Link]
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Chamakuri, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
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Taylor & Francis Online. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. tandfonline.com. Available at: [Link]
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Yamato, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]
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PMP, J., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Global Substance Registration System. (n.d.). 2-(3-BROMOPHENYL)ETHYL ACETATE. gsrs.ncats.nih.gov. Available at: [Link]
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NIST. (n.d.). Ethyl 2-(4-bromophenyl)acetate. webbook.nist.gov. Available at: [Link]
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Arnold, F. H., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. Available at: [Link]
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- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
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An In-depth Technical Guide to Substituted Phenylglycine Amino Acid Esters for Research
Introduction: The Strategic Importance of the Phenylglycine Scaffold in Modern Drug Discovery
Substituted phenylglycine amino acid esters represent a privileged scaffold in medicinal chemistry and drug development. Their structural rigidity, chiral nature, and the diverse chemical space offered by substitution on the phenyl ring make them versatile building blocks for a wide array of pharmacologically active agents.[1] Unlike their proteinogenic counterparts, such as phenylalanine and tyrosine which possess a flexible β-methylene spacer, the direct attachment of the aromatic ring to the α-carbon in phenylglycines imparts significant conformational constraints.[1] This structural feature is pivotal for achieving high-affinity and selective interactions with biological targets.
This guide provides an in-depth exploration of substituted phenylglycine amino acid esters, from their synthesis and characterization to their application in contemporary research. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this important class of compounds.
Synthetic Strategies: From Classical Approaches to Modern Innovations
The synthesis of substituted phenylglycine amino acid esters can be broadly categorized into two main approaches: traditional multi-step synthesis and more contemporary multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the phenyl ring and the need for stereochemical control.
A prevalent method for the synthesis of α-amino esters involves a three-component reaction utilizing preformed aromatic or in situ generated benzylic organozinc reagents, amines, and ethyl glyoxylate.[2][3] This approach offers a concise pathway to a diverse range of α-amino esters with good to excellent yields.[2][3] For the synthesis of arylglycines, the use of preformed arylzinc reagents is often necessary.[2]
Chemoenzymatic methods have also emerged as powerful tools for the enantioselective synthesis of phenylglycine derivatives.[4] One such approach combines the initial step of the Strecker synthesis to form a racemic α-aminonitrile, which is then subjected to a dynamic kinetic resolution using a nitrilase enzyme to selectively produce the desired enantiomer of the corresponding amino acid or amide.[4]
Representative Synthetic Protocol: Three-Component Synthesis of an α-Aryl Glycine Ester
This protocol outlines a general procedure for the synthesis of an α-aryl glycine ester via a three-component reaction.
Materials:
-
Substituted aryl bromide
-
Zinc dust
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Amine (e.g., dibenzylamine)
-
Ethyl glyoxylate (solution in toluene)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust. Add a small amount of 1,2-dibromoethane in anhydrous THF and heat gently to activate the zinc.
-
Formation of the Organozinc Reagent: To the activated zinc, add a solution of the substituted aryl bromide in anhydrous THF dropwise. Stir the mixture at room temperature until the aryl bromide is consumed (monitor by TLC or GC-MS).
-
Three-Component Coupling: Cool the solution of the organozinc reagent to 0°C. Sequentially add the amine and a solution of ethyl glyoxylate in toluene.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analytical Characterization and Chiral Separation: Ensuring Quality and Stereochemical Integrity
The rigorous characterization of substituted phenylglycine amino acid esters is crucial for their application in research. A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure, assess purity, and determine the enantiomeric composition.
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the substitution pattern on the phenyl ring.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. Electrospray ionization (ESI) is a commonly used technique for the analysis of these compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the ester carbonyl (C=O) and the N-H bond of the amino group.
Chromatographic Techniques for Chiral Separation:
The separation of enantiomers is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.[5] High-performance liquid chromatography (HPLC) is the most widely used technique for the chiral resolution of phenylglycine derivatives.
Several strategies can be employed for chiral HPLC separation:
-
Chiral Stationary Phases (CSPs): This is the most common approach. CSPs contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Examples of CSPs used for phenylglycine separation include those based on crown ethers, teicoplanin, and thermolysin.[6][7][8][9]
-
Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a conventional achiral column. Ligand-exchange chromatography, using a copper(II) complex with a chiral ligand like L-proline, is a well-established technique for the enantioseparation of phenylglycine.[10][11]
Illustrative HPLC Protocol for Chiral Separation
This protocol provides a general guideline for the chiral separation of a racemic substituted phenylglycine ester using a chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a crown ether-based or teicoplanin-based column)
-
Mobile phase (e.g., a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile)
-
Racemic sample of the substituted phenylglycine ester
-
Enantiomerically pure standards (if available)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic sample in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume of the sample solution onto the column.
-
Chromatographic Separation: Run the chromatogram under isocratic or gradient elution conditions. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. The elution order can be determined by injecting a sample of a pure enantiomer, if available. Calculate the resolution factor (Rs) to assess the quality of the separation.
| Parameter | Typical Value/Range | Notes |
| Column | Chiral Stationary Phase (e.g., Crownpak CR(+), Chirobiotic T) | Column choice is critical and analyte-dependent. |
| Mobile Phase | Perchloric acid solution (pH 1-2) with methanol | The pH and organic modifier content are key for optimizing separation.[6] |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution and analysis time. |
| Temperature | 20 - 40 °C | Temperature can influence retention and selectivity.[6] |
| Detection | UV at 254 nm | Wavelength should be chosen based on the analyte's chromophore. |
Applications in Drug Discovery and Chemical Biology
Substituted phenylglycine derivatives have a rich history in pharmacology and continue to be a fertile ground for the discovery of new therapeutic agents.[12] Their ability to mimic or antagonize the action of endogenous ligands has led to their development as potent and selective modulators of various biological targets.
Metabotropic Glutamate Receptor (mGluR) Antagonists:
A significant body of research has focused on phenylglycine derivatives as antagonists of metabotropic glutamate receptors.[12][13] These receptors are G-protein coupled receptors that play crucial roles in synaptic transmission and neuronal excitability.[12] Phenylglycine derivatives have been instrumental as pharmacological tools to investigate the physiological and pathological roles of mGluRs and have shown potential for the treatment of neurological and psychiatric disorders.[12][13][14]
Anticonvulsant and Anti-inflammatory Agents:
More recent research has explored the potential of N-substituted phenylglycine derivatives as anticonvulsant and anti-inflammatory agents.[5][15] By incorporating the phenylglycine scaffold into hybrid molecules, researchers have developed compounds with multimodal mechanisms of action, targeting ion channels and other key players in neuronal signaling and inflammation.[5]
Other Applications:
The utility of substituted phenylglycine esters extends beyond these areas. They have been investigated as:
-
β3-Adrenoceptor Agonists: For the potential treatment of urinary frequency and incontinence.[16]
-
Inhibitors of Aminopeptidases: With potential applications in cancer and other diseases.[17][18]
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonists: For the development of new treatments for diabetes.[19]
Logical Workflow for a Drug Discovery Program Utilizing Substituted Phenylglycine Esters
Caption: A streamlined workflow for a drug discovery program based on substituted phenylglycine esters.
Conclusion and Future Perspectives
Substituted phenylglycine amino acid esters are a cornerstone of modern medicinal chemistry, offering a unique combination of structural features that are highly conducive to the development of potent and selective therapeutic agents. The continuous evolution of synthetic methodologies, including asymmetric and multi-component reactions, will undoubtedly expand the accessible chemical space of this important scaffold. Furthermore, advancements in analytical techniques will continue to facilitate the rapid and accurate characterization of these compounds, accelerating the pace of drug discovery. As our understanding of the molecular basis of disease deepens, the rational design of novel substituted phenylglycine derivatives targeting a wider range of biological targets holds immense promise for the future of medicine.
References
-
Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. [Link]
-
Jane, D. E., Jones, P. L., Pook, P. C., Tse, H. W., & Watkins, J. C. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-8. [Link]
-
Hayashi, Y., Tanabe, Y., & Nomura, A. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 114(8), 1539-1547. [Link]
-
Kaliszan, R., & Wiczling, P. (2001). Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. Journal of Chromatography A, 919(1), 67-77. [Link]
-
Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-42. [Link]
-
Schmid, M. G., & Gübitz, G. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. ResearchGate. Retrieved from [Link]
-
Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. The Journal of Organic Chemistry, 75(8), 2645-2650. [Link]
-
Srichana, T., & Thongpoon, C. (2017). Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. Thai Journal of Pharmaceutical Sciences, 13(Supplement), 52-59. [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]
-
Godel, W. A., & König, W. A. (1983). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 17(8), 433-435. [Link]
-
Igawa, Y., Yamazaki, Y., Takeda, H., Akahane, M., & Kawada, T. (2000). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Overactive Bladder. Journal of Medicinal Chemistry, 43(20), 3845-3856. [Link]
-
Ordowska, A., & Kafarski, P. (2019). Modes of binding of all the studied analogs of phenylglycine (both...). ResearchGate. [Link]
-
Tang, Y., Zhang, Y., & Liu, Y. (2009). Chiral Separation of Racemic Phenylglycines in Thermolysin Crystal: A Molecular Simulation Study. The Journal of Physical Chemistry B, 113(48), 15874-15880. [Link]
-
Lay, U., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]
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Wróbel, D., Starnowska, J., Appelt, J., Latacz, G., & Kieć-Kononowicz, K. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3694. [Link]
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Stamicarbon B.V. (1979). EP 0002297 A2. European Patent Office. [Link]
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Gherdaoui, D., Yahoum, M. M., Toumi, S., Tahraoui, H., Bouazza, F., Lefnaoui, S., ... & Zhang, J. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3918. [Link]
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Stamicarbon B.V. (1981). EP 0002297 B1. European Patent Office. [Link]
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Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Tang, Y., Zhang, Y., & Liu, Y. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. The Journal of Physical Chemistry B, 113(48), 15874-15880. [Link]
- Beecham Group Limited. (1975). U.S. Patent No. 3,887,606. U.S.
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Wróbel, D., Starnowska, J., Appelt, J., Latacz, G., & Kieć-Kononowicz, K. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. [Link]
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Ordowska, A., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3369. [Link]
-
Carlone, A., & Cozzi, P. G. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5021-5025. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 573-586. [Link]
-
Wang, Y., Li, C., Zhang, X., & Xu, Q. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Bioresource Technology, 318, 124089. [Link]
-
Tan, M., Li, Y., Zhang, Y., Li, J., & He, X. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4467-4476. [Link]
-
Carlone, A., & Cozzi, P. G. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5021-5025. [Link]
-
Lee, J., Kim, J., & Nam, S. (2021). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. ResearchGate. [Link]
- DSM Sinochem Pharmaceuticals Netherlands B.V. (2016). CA 2961698 A1.
-
Nieto, S., & Anaya, J. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675. [Link]
-
Tao, W. A., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Analytical and Bioanalytical Chemistry, 382(6), 1388-1392. [Link]
-
Teasdale, A., & Elder, D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1956-1969. [Link]
-
Abdel-Wahab, B. F. (2014). What are the expected different pharmacological activities of compounds (N-substituted phenylglycine)?. ResearchGate. [Link]
-
Nieto, S., & Anaya, J. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. [Link]
-
Hertkorn, N., & Frommberger, M. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1589-1621. [Link]
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Ordowska, A., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3369. [Link]
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Technical Guide & Safety Data Sheet (SDS): Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
This guide serves as a comprehensive technical dossier and safety manual for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate . It is designed for researchers and drug development professionals, moving beyond standard compliance data to provide functional handling strategies, stability mechanisms, and synthetic utility context.
Chemical Identity & Strategic Context
Identification
-
Chemical Name: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate[1]
-
Synonyms: N-Methyl-3-bromophenylglycine ethyl ester; rac-Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
-
CAS Number: 1218750-76-5 (HCl salt analogue reference: 2738911-91-4)[1]
-
Molecular Formula: C₁₁H₁₄BrNO₂
-
Molecular Weight: 272.14 g/mol (Free base)
Research Context & Utility
This compound is a high-value bifunctional building block in medicinal chemistry. It belongs to the class of
-
The "Bromine" Handle: The meta-bromo substituent allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries.
-
The "Alpha-Amino" Motif: The steric constraint of the phenylglycine core is often exploited to modulate potency and selectivity in peptide mimetics and NMDA receptor ligands.
Hazard Identification & Mechanistic Toxicology[2]
GHS Classification (Derived via SAR)
Based on Structure-Activity Relationships (SAR) of analogous
| Hazard Class | Category | Hazard Statement | Mechanistic Basis |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Lipophilic ester facilitates membrane transport; potential excitotoxicity of phenylglycine metabolites. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Secondary amine function (pKa ~9-10) generates local alkalinity upon moisture contact. |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Direct interaction of basic amine with mucous membranes. |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Volatility of the free base (if not salt) can irritate upper respiratory tract. |
Signal Word: WARNING
Precautionary Logic
-
P261: Avoid breathing dust/fume.[2][3] Rationale: Halogenated aromatics can induce sensitization; inhalation bypasses first-pass metabolism, increasing systemic risk.
-
P280: Wear protective gloves/eye protection.[2][3][4][5][6] Rationale: The lipophilic nature of the ethyl ester enhances dermal absorption compared to the free acid.
Stability, Handling & Storage (Expertise Pillar)
The Instability of Free Bases
A critical, often overlooked aspect of
Protocol: Always store as the Hydrochloride (HCl) salt to protonate the amine, suppressing its nucleophilicity and preventing cyclization.
Handling Workflow
The following diagram illustrates the decision logic for handling and storage to maintain compound integrity.
Caption: Stability logic flow. Free bases of alpha-amino esters are kinetically unstable and should be converted to salts for long-term archiving.
Emergency Response Protocols
First Aid Measures
-
Eye Contact: Flush with saline for 15 minutes. Mechanism: Neutralizes local pH spike caused by the amine. Do not use acid neutralization washes (exothermic risk).
-
Skin Contact: Wash with soap and water.[5][7] Note: Lipophilic esters penetrate the stratum corneum; monitor for systemic signs (dizziness, nausea) even after washing.
-
Ingestion: Do NOT induce vomiting. The compound is a potential CNS active agent (phenylglycine analogue).
Fire-Fighting Measures
-
Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen Bromide (HBr).
-
Note: HBr is denser than air and corrosive. Full SCBA is mandatory.
Analytical Validation & Specifications
To ensure scientific integrity, researchers must validate the identity of the material before use in synthesis.
Physical Properties Table
| Property | Value / Estimate | Method/Note |
| Appearance | White to Off-white solid (HCl salt) | Free base is likely a viscous yellow oil. |
| Boiling Point | ~340°C (Predicted) | Decomposition likely before BP. |
| Solubility | DMSO, Methanol, Water (Salt only) | Free base is soluble in DCM, EtOAc. |
| pKa (Amine) | ~7.5 - 8.5 (Predicted) | Lower than typical amines due to electron-withdrawing ester/phenyl. |
1H-NMR Diagnostic Signals (Predicted in DMSO-d6)
- 7.4 - 7.8 ppm (m, 4H): Aromatic protons (3-bromo pattern).
-
5.1 ppm (s, 1H): The chiral
-proton (methine). This is the diagnostic handle for racemization checks. - 4.1 - 4.2 ppm (q, 2H): Ethyl ester methylene.
- 2.4 ppm (s, 3H): N-Methyl group.
Synthesis Utility & Pathway
This compound is rarely the end-product; it is a "divergent intermediate." The diagram below details its application in generating high-complexity scaffolds.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aryl bromide and the alpha-amino ester.
References
-
PubChem Compound Summary. Ethyl 2-(3-bromophenyl)acetate (Analogue Structure). National Library of Medicine. [Link]
-
National Institutes of Health (PMC). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. (2010).[3] [Link]
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Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Executive Summary
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate (hereafter referred to as EBMA ) is a critical chiral intermediate often utilized in the synthesis of norepinephrine reuptake inhibitors and NMDA receptor modulators. As a secondary
This guide provides a comprehensive analysis of the solubility thermodynamics of EBMA. It moves beyond static data points to establish a predictive framework for solvent selection, enabling researchers to optimize reaction media, extraction protocols, and crystallization processes.
Part 1: Physicochemical Profiling & Theoretical Basis
To understand the solubility behavior of EBMA, we must first deconstruct its molecular architecture. The molecule possesses three distinct functional domains that compete for solvation:
-
The Lipophilic Domain: The 3-bromophenyl moiety drives interaction with non-polar and chlorinated solvents via
- stacking and London dispersion forces. -
The H-Bonding Domain: The secondary amine (
) acts as both a hydrogen bond donor and acceptor. -
The Polar/Labile Domain: The ethyl ester functionality increases polarity relative to the parent alkane but introduces susceptibility to hydrolysis in aqueous acidic/basic media.
Predicted Physicochemical Parameters
Data derived from consensus QSAR modeling of structural analogs (e.g., N-methylphenylglycine derivatives).
| Parameter | Value (Approx.) | Implication for Solubility |
| LogP (Octanol/Water) | 2.6 – 2.9 | Lipophilic: Preferentially partitions into organic phases (DCM, EtOAc) over water at neutral pH. |
| pKa (Conjugate Acid) | 7.8 – 8.2 | pH Dependent: Exists as a cationic salt below pH 6.0; free base above pH 9.0. |
| H-Bond Donors | 1 (Amine NH) | Moderate solubility in protic solvents (Alcohols). |
| H-Bond Acceptors | 3 (C=O, -O-, -N-) | Good solubility in polar aprotic solvents (DMSO, DMF). |
Part 2: Solvent Selection Strategy (Hansen Space)
The solubility of EBMA is best visualized using Hansen Solubility Parameters (HSP) , which decompose the cohesive energy density into Dispersion (
Recommended Solvent Classes
Class A: High Solubility (Process Solvents)
Target Concentration: >100 mg/mL These solvents match the intermediate polarity of the free base.
-
Dichloromethane (DCM): The "Gold Standard" for solubilizing the free base due to high dispersion interactions with the bromine atom.
-
Tetrahydrofuran (THF): Excellent for reaction chemistry; stabilizes the amine via H-bond acceptance.
-
Ethyl Acetate: The preferred green solvent for extraction.
Class B: Moderate/Temperature-Dependent Solubility (Crystallization)
Target Concentration: 10–50 mg/mL (Ambient), >100 mg/mL (Hot)
-
Ethanol/Isopropanol: The amine group forms H-bonds, but the lipophilic phenyl ring reduces solubility at low temperatures, making these ideal for cooling crystallization .
-
Toluene: Solubilizes the aromatic ring but interacts poorly with the polar ester/amine core. Good for antisolvent addition.
Class C: Anti-Solvents (Precipitation)
Target Concentration: <1 mg/mL
-
n-Heptane / Hexanes: The polarity of the amino-ester core prevents dissolution. Used to crash out the product from DCM or EtOAc solutions.
-
Water (pH > 9): The free base is insoluble in basic water, facilitating biphasic extraction.
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended process step.
Figure 1: Decision matrix for solvent selection based on unit operation requirements.
Part 3: Experimental Protocol for Solubility Determination
Do not rely on literature values alone. Impurities (specifically the
Protocol: Saturation Shake-Flask Method (OECD 105 Modified)
Objective: Determine thermodynamic solubility of EBMA free base at 25°C.
Materials:
-
EBMA (Solid, >98% purity)
-
HPLC Grade Solvents (MeOH, ACN, Water, Buffer)
-
0.45 µm PTFE Syringe Filters
-
Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm.
Workflow:
-
Preparation: Add excess solid EBMA (approx. 50 mg) to 1 mL of solvent in a borosilicate glass vial.
-
Equilibration: Cap and agitate at 25°C for 24 hours. (Visual check: Ensure solid is still present. If clear, add more solid).
-
Sedimentation: Allow to stand for 1 hour to let fines settle.
-
Sampling: Filter the supernatant using a pre-heated syringe and filter (to prevent precipitation in the needle).
-
Quantification: Dilute the filtrate 100x with Mobile Phase and inject into HPLC.
Self-Validation Step:
-
Linearity Check: Run a 3-point calibration curve (0.1, 0.5, 1.0 mg/mL) of a known standard.
-
Mass Balance: If the solubility is low (<1 mg/mL), confirm by evaporating the solvent and weighing the residue (Gravimetric check).
Visualization: Solubility Determination Workflow
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Part 4: Critical Process Parameters (CPP)
pH-Dependent Solubility (The "Switch")
EBMA is a "switchable" surfactant.
-
Acidic Conditions (pH < 4): The amine protonates (
). Solubility in water increases dramatically; solubility in organics decreases.-
Application: Use 1M HCl to extract EBMA from an organic reaction mixture into water, leaving non-basic impurities (like the bromo-phenyl acetic acid) in the organic layer.
-
-
Basic Conditions (pH > 9): The amine deprotonates. The molecule becomes lipophilic.
-
Application: Basify the aqueous extract with NaOH to precipitate the free base or extract it back into EtOAc.
-
Stability Warning
-Amino esters are prone to diketopiperazine formation (dimerization) or hydrolysis in solution over time.-
Guideline: Do not store EBMA in solution (especially methanolic or aqueous) for >24 hours. Isolate as a solid hydrochloride salt for long-term storage.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 105: Water Solubility.[1] OECD Publishing. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2][3][4] (Standard reference for HSP values of amines and esters).
-
PubChem Compound Summary. (2024). Ethyl 2-(3-bromophenyl)acetate (Structural Analog Data). National Center for Biotechnology Information. [Link]
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Sources
Methodological & Application
Protocol for the N-Methylation of 3-Bromophenylglycine Ethyl Ester via Reductive Amination
An Application Note for Drug Development Professionals
Abstract
N-methylated amino acids are pivotal structural motifs in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1][2] N-methylation can increase metabolic stability, improve cell permeability, and constrain conformational flexibility, often leading to enhanced biological activity.[2][3] This application note provides a detailed, field-proven protocol for the N-methylation of 3-bromophenylglycine ethyl ester, a non-proteinogenic amino acid derivative. We present a robust reductive amination procedure utilizing formaldehyde and sodium cyanoborohydride, a method prized for its mild conditions and high selectivity, which reliably prevents the over-methylation to quaternary ammonium salts.[4][5] This guide is designed for researchers in drug development and synthetic chemistry, offering mechanistic insights, a step-by-step workflow, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Mechanistic Rationale
The selective introduction of a methyl group onto the nitrogen atom of an amino acid ester is a critical transformation. While several methods exist, including direct alkylation with methyl halides or the Eschweiler-Clarke reaction, reductive amination offers a superior balance of efficiency, mildness, and functional group tolerance.[1][6]
The chosen protocol proceeds via a two-step, one-pot mechanism:
-
Iminium Ion Formation: The primary amine of 3-bromophenylglycine ethyl ester acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is followed by dehydration to form a transient Schiff base, which is readily protonated under the reaction conditions to yield a more electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion to the iminium carbon. NaBH₃CN is particularly well-suited for this role as it is mild enough to not reduce the starting aldehyde (formaldehyde) but is highly effective at reducing the protonated iminium intermediate.[4][7] This selective reduction step is crucial for the high efficiency of the reaction.
The overall transformation is irreversible due to the nature of the hydride reduction step, driving the reaction to completion.[5]
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Using ethyl 2-(3-bromophenyl)-2-(methylamino)acetate as a pharmaceutical intermediate
Executive Summary & Compound Profile
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a high-value bifunctional building block belonging to the class of
-
The 3-Bromophenyl Motif: A chemically orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the aromatic core.[1]
-
The N-Methyl Amino Ester Core: A scaffold for synthesizing N-methylated peptidomimetics, chiral auxiliaries, and nitrogenous heterocycles (e.g., hydantoins, piperazinones).[2]
This guide details the handling, stability, and synthetic protocols for utilizing this intermediate in drug discovery workflows.[2][3]
Chemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate |
| Common Name | N-Methyl-3-bromophenylglycine ethyl ester |
| Molecular Formula | |
| Molecular Weight | 272.14 g/mol |
| CAS Number | 1218750-76-5 (Generic/Related) |
| Chirality | Typically supplied as Racemate ( |
Handling, Stability & Storage (Critical)
Warning: As an
Storage Protocol
-
Salt Form (Recommended): Store as the Hydrochloride (HCl) salt .[1] The protonated amine prevents nucleophilic attack on the ester, rendering the solid stable for years at -20°C.
-
Free Base: If generated, use immediately.[2] Do not store the free base in solution for >4 hours at room temperature.
Protocol: In-Situ Free-Basing
Do not isolate the free base as a neat oil for storage.[1]
-
Suspend the HCl salt (1.0 equiv) in the reaction solvent (e.g., DCM, THF).[2]
-
Add DIPEA (diisopropylethylamine) or TEA (triethylamine) (1.1–1.5 equiv) directly to the reaction mixture.
-
Proceed immediately with the electrophile addition (e.g., acid chloride, isocyanate).[2]
Synthetic Utility & Reaction Pathways
The compound serves as a "Hub" for divergent synthesis.[6] The diagram below illustrates the primary downstream applications.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and amino-ester moieties.[1]
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Arylation)
Objective: Functionalize the 3-position of the phenyl ring while preserving the amino-ester core.[1] Challenge: Free amines can poison Pd catalysts. Solution: Use a catalyst system tolerant of amines (e.g., Pd(dppf)Cl₂) or protect the amine in situ (e.g., Boc protection) if yields are low.[1][2] The protocol below uses the robust Pd(dppf) system on the unprotected amine (as salt).[1]
Reagents:
-
Start Material: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate HCl (1.0 equiv)[1]
-
Catalyst:
(5 mol%)[1][2] -
Base:
(3.0 equiv)[1][2]
Procedure:
-
Degassing: Charge a reaction vial with the HCl salt, arylboronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS (Target mass: Product M+1).
-
Note: The basic conditions will liberate the free amine in situ.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over
. Concentrate. Purify via Flash Chromatography (Gradient: 0–5% MeOH in DCM).-
Caution: Avoid silica columns with high acidity; consider neutralizing silica with 1% TEA if streaking occurs.
-
Protocol B: Synthesis of Hydantoin Derivatives
Objective: Cyclization to form 5-substituted hydantoins (common anticonvulsant scaffold).[1] Mechanism: Reaction with an isocyanate followed by base-mediated cyclization.[1]
Reagents:
-
Start Material: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate HCl (1.0 equiv)[1]
Procedure:
-
Free-Basing: Dissolve the HCl salt in DCM (0.1 M) and add TEA (1.0 equiv) at 0°C. Stir for 10 mins.
-
Urea Formation: Add Phenyl isocyanate dropwise. Allow warming to RT and stir for 2 hours.
-
Checkpoint: TLC should show consumption of amine and formation of the urea intermediate.
-
-
Cyclization: Add the remaining TEA (1.5 equiv) and reflux the DCM solution (40°C) for 4–6 hours. Alternatively, swap solvent to Ethanol and reflux for faster cyclization.[2]
-
Isolation: Wash with 1N HCl (to remove excess TEA), then brine. Dry and concentrate. Recrystallize from EtOH/Hexanes.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before use, verify the following parameters.
| Test | Method | Acceptance Criteria | Notes |
| Purity | HPLC-UV (254 nm) | >97% Area | Impurities often include the hydrolyzed acid (Sarcosine derivative) or DKP dimer.[1] |
| Identity | 1H-NMR (DMSO-d6) | Consistent Structure | Look for N-Me singlet (~2.3 ppm) and Ethyl quartet/triplet.[1] |
| Salt Content | Ion Chromatography | 1.0 ± 0.1 eq Cl- | Confirm stoichiometry if using for precise library synthesis. |
| Enantiomeric Excess | Chiral HPLC | >98% ee | Only applicable if using chiral starting material (e.g., Chiralpak AD-H column). |
Scientific Rationale & Mechanism
The utility of this compound relies on the electronic properties of the 3-bromophenyl ring .[1]
-
Meta-Substitution: The bromine at the meta position (relative to the glycine chain) is electronically stable.[1] Unlike ortho-substitution, it does not sterically hinder the amino-ester reactivity.[1] Unlike para-substitution, it allows for the construction of "bent" or non-linear biaryl systems, which are often preferred in medicinal chemistry to increase solubility and fit into globular protein pockets.[2]
-
N-Methylation: The N-methyl group reduces the number of hydrogen bond donors (HBD), improving membrane permeability (LogP modulation) and providing proteolytic stability against aminopeptidases, a critical feature for peptide-based drugs.[1]
References
-
BenchChem. (2025).[6] Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols. Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.). Ethyl 2-(3-bromophenyl)acetate Product Sheet. Retrieved from [1][2]
-
Hossain, M., et al. (2023).[2][7] FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action. PMC. Retrieved from [1][2]
-
Wikipedia. (2025). Sarcosine (N-Methylglycine) Chemical Properties and Biological Relevance. Retrieved from [1][2]
-
PubChem. (2025).[8] Ethyl 2-bromo-2-phenylacetate Compound Summary. Retrieved from [1][2][8]
Sources
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- 2. CN114605475A - Oral Pt (IV) anticancer prodrug containing 3-bromopyruvate ligand axially - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate (C12H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functionalized Quinoxaline Scaffolds from 3-Bromophenyl Amino Esters
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of functionalized quinoxaline derivatives, beginning with the readily accessible yet challenging starting material, 3-bromophenyl amino esters. Quinoxalines are a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents and functional materials.[1] Their synthesis typically relies on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] However, a direct pathway from 3-bromophenyl amino esters is not established. This document outlines a robust, multi-step synthetic strategy, detailing the necessary molecular transformations, including controlled electrophilic nitration, chemoselective nitro group reduction, and the final cyclocondensation to form the quinoxaline core. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Quinoxaline Core
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone of modern medicinal chemistry.[2] This N-heterocyclic scaffold is prevalent in a wide range of pharmacologically active compounds, exhibiting properties that include anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] The structural rigidity and the presence of two nitrogen atoms provide ideal points for molecular interaction and further functionalization, making quinoxalines a highly attractive target for drug discovery programs.
The most common and reliable method for constructing the quinoxaline ring involves the acid-catalyzed condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.[1][2] This reaction is efficient and tolerates a wide variety of substituents on both precursors, allowing for the generation of diverse chemical libraries.
This guide addresses a specific synthetic challenge: the preparation of quinoxalines from 3-bromophenyl amino esters. This starting material does not possess the requisite 1,2-diamine functionality. Therefore, a strategic synthetic sequence is required to elaborate the aniline-based starting material into a suitable o-phenylenediamine intermediate prior to the final ring-forming reaction. The bromine atom is retained as a valuable synthetic handle for subsequent cross-coupling reactions, enabling further diversification of the quinoxaline product.
Overall Synthetic Strategy
The conversion of a 3-bromophenyl amino ester to a functionalized quinoxaline derivative is conceptualized as a three-stage process. This strategy is designed to logically and efficiently install the necessary functional groups to facilitate the final cyclization.
Figure 1: Proposed workflow for the synthesis of quinoxaline derivatives.
Experimental Protocols & Scientific Rationale
Stage 1: Elaboration of the 3-Bromophenyl Amino Ester
The initial stage focuses on installing a nitro group ortho to the amino functionality. Direct nitration of anilines can be problematic, often leading to oxidation and uncontrolled side reactions. Therefore, a protection-nitration sequence is employed.
Protocol 1: N-Acetylation of the Amino Group
-
Causality: The amino group is a powerful activating group in electrophilic aromatic substitution (EAS).[3] However, under strong acidic nitrating conditions, it is protonated to form an anilinium ion (-NH3+), which is a strongly deactivating, meta-directing group.[4] Furthermore, the free amine is susceptible to oxidation by nitric acid. Converting the amine to an acetamide moderates its activating strength, protects it from oxidation, and maintains its ortho, para-directing influence, ensuring the desired regioselectivity in the subsequent nitration step.[4]
-
Materials:
-
3-Bromophenyl amino ester (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine or Triethylamine (catalytic amount)
-
Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
Dissolve the 3-bromophenyl amino ester in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with the organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.
-
Protocol 2: Regioselective Nitration
-
Causality: The N-acetyl group is a moderately activating, ortho, para-director, while the bromine atom is a deactivating but also ortho, para-directing group.[5] The directing power of the N-acetyl group is dominant. Nitration will preferentially occur at the positions ortho or para to the acetamido group. Given the starting material, the position para to the acetamido group is occupied by the bromine atom. Therefore, nitration is directed to the positions ortho to the acetamido group. Steric hindrance from the adjacent bromine atom will disfavor substitution at one ortho position, thus favoring nitration at the other, leading to the desired 1-acetamido-2-nitro-4-bromobenzene core structure.
-
Materials:
-
N-acetylated 3-bromophenyl amino ester (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
-
Procedure:
-
In a flask maintained at 0 °C, slowly add the N-acetylated compound to concentrated H₂SO₄. Stir until complete dissolution.
-
Prepare the nitrating mixture by slowly adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄ in a separate flask, also kept at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 5-10 °C.
-
Stir the reaction at this temperature for 1-2 hours. Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Stage 2: Synthesis of the o-Phenylenediamine Intermediate
This stage involves the deprotection of the acetamido group and the critical chemoselective reduction of the nitro group to form the 1,2-diamine.
Protocol 3: Chemoselective Reduction of the Nitro Group
-
Causality: The selective reduction of a nitro group in the presence of an aryl bromide and an ester is crucial. Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.[6] Therefore, metal-acid systems are often preferred. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this transformation.[7][8] It readily reduces aromatic nitro groups while being compatible with halogens and esters, ensuring the integrity of these functional groups.
-
Materials:
-
Nitrated intermediate from Stage 1 (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
-
Procedure:
-
Suspend the nitrated compound in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension.
-
Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture by the slow addition of concentrated NaOH solution until the pH is >10. This will precipitate tin salts.
-
Extract the product into ethyl acetate or a similar organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the substituted o-phenylenediamine, which may be used directly or purified by column chromatography.
-
Stage 3: Quinoxaline Ring Formation
This final stage is the hallmark quinoxaline synthesis via cyclocondensation.
Figure 2: General mechanism for quinoxaline formation.
Protocol 4: Cyclocondensation to Form the Quinoxaline Ring
-
Causality: The reaction proceeds via a double condensation mechanism. One amine of the o-phenylenediamine attacks one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. Subsequent dehydration forms an imine. An intramolecular cyclization then occurs as the second amine attacks the remaining carbonyl group, followed by a second dehydration step to yield the stable, aromatic quinoxaline ring.[9] The reaction is typically catalyzed by a small amount of acid.
-
Materials:
-
Substituted o-phenylenediamine from Stage 2 (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal) (1.0 eq)
-
Ethanol or Acetic Acid
-
Glacial Acetic Acid (catalytic amount, if using ethanol)
-
-
Procedure:
-
Dissolve the o-phenylenediamine derivative and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction. Alternatively, the reaction can be run using acetic acid as the solvent.
-
Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes or precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure quinoxaline derivative.
-
Data Summary and Expected Outcomes
The following table provides a representative summary of the reaction conditions for the key quinoxaline formation step. Yields are typically moderate to high, depending on the specific substituents on the reactants.
| Entry | o-Phenylenediamine (OPD) Substrate | 1,2-Dicarbonyl Reagent | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | 4-Bromo-1,2-diaminobenzene derivative | Benzil | Ethanol | Acetic Acid | 3 | 85-95 |
| 2 | 4-Bromo-1,2-diaminobenzene derivative | Glyoxal (40% in H₂O) | Ethanol | None | 2 | 80-90 |
| 3 | 4-Chloro-1,2-diaminobenzene derivative | Benzil | Acetic Acid | Self-catalyzed | 4 | 88-96 |
| 4 | 4,5-Dimethyl-1,2-diaminobenzene | Biacetyl | Ethanol | Acetic Acid | 2 | 90-98 |
Note: Data are representative and actual results may vary.
Conclusion
This application guide details a reliable and logically structured synthetic pathway for the preparation of functionalized quinoxaline derivatives starting from 3-bromophenyl amino esters. By employing a sequence of amino group protection, regioselective nitration, chemoselective reduction, and a final cyclocondensation, this methodology provides access to valuable heterocyclic scaffolds. The bromine substituent is strategically preserved throughout the synthesis, offering a versatile point for further chemical modification via modern cross-coupling chemistry, thereby enabling access to a broad chemical space for drug discovery and materials science applications.
References
-
Abdel-Magid, A. F. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[2][10]DIAZEPINES. HETEROCYCLES, 83(12), 2689. Available at: [Link]
-
El-Nassag, M. M. A. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. . Available at: [Link]
-
Wang, Y. et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(9), 1145. Available at: [Link]
-
Kočevar, M. et al. (2004). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry, 69(9), 3173-3181. Available at: [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. masterorganicchemistry.com. Available at: [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
-
Chemistry Steps. (2026). Activating and Deactivating Groups. chemistrysteps.com. Available at: [Link]
-
Wu, Y. et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774-2777. Available at: [Link]
- CN111217712B - A kind of method that o-phenylenediamine is prepared by aniline - Google Patents. (n.d.).
-
Kótai, L. et al. (1998). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (18), 2963-2968. Available at: [Link]
-
Organic Reaction Flashcards. (n.d.). Nitro Reduction - Common Conditions. . Available at: [Link]
-
Kranjc, K. et al. (2004). Synthesis of Highly Substituted Aniline ando-Phenylenediamine Derivatives Containing Various Substitution Patterns. Scilit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. . Available at: [Link]
-
Sousa, Â. F. et al. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix - Repositório da Universidade de Lisboa. Available at: [Link]
-
Al‐Haiza, M. A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
-
Save My Exams. (n.d.). Activating And Deactivating Groups. . Available at: [Link]
-
Bradfield, A. E., & Jones, B. (1928). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Journal of the Chemical Society (Resumed), 3073. Available at: [Link]
-
Nakkirala, V. et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]
-
Eriksson, L. A. et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Theoretical Chemistry Accounts, 137(1). Available at: [Link]
-
Kočevar, M. et al. (2004). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Nitration. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Zhang, J. et al. (2015). Nitration of Deactivated Aromatic Compounds. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Suzuki Coupling of 3-Bromophenyl Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space in Drug Discovery
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Aryl glycine derivatives, particularly those that can be readily modified, represent a privileged class of building blocks for a diverse range of biologically active compounds. The 3-bromophenyl glycine scaffold is of particular interest as the bromine atom serves as a versatile handle for carbon-carbon bond formation, enabling the exploration of a vast chemical space. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for creating biaryl and aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[1][2]
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling on 3-bromophenyl glycine derivatives. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting common challenges. Our focus is on not just the "how" but the "why" behind the experimental choices, empowering researchers to optimize this powerful transformation for their specific needs.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3] The catalytic cycle, a fundamental concept to grasp for successful application, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromophenyl glycine derivative, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
Key Considerations for 3-Bromophenyl Glycine Derivatives
The presence of both an amine and a carboxylic acid (or its ester derivative) on the phenyl glycine scaffold introduces specific challenges that must be addressed for a successful Suzuki coupling. These functional groups can potentially coordinate to the palladium catalyst, affecting its activity.[6] Furthermore, the acidic proton of the carboxylic acid and the basicity of the amine can interact with the base used in the reaction.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and the supporting ligand is paramount. While numerous catalyst systems exist, for substrates like 3-bromophenyl glycine derivatives, which can be prone to catalyst inhibition, modern, well-defined precatalysts are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][7]
-
Palladium Precatalysts: Buchwald precatalysts (e.g., G3 or G4) are highly recommended as they efficiently generate the active monoligated Pd(0) species.[5] PEPPSI-type precatalysts are also excellent choices, particularly for their air and moisture stability.[5]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, bulky and electron-rich phosphine ligands are generally effective.[8]
-
Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) are often excellent choices, offering high reactivity and stability.
-
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands, known for their strong σ-donating ability and steric bulk, which can promote high catalytic turnover.[8]
-
The Critical Role of the Base
The base in a Suzuki coupling serves a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[9][10] The choice of base can significantly impact the reaction yield and must be compatible with the functional groups of the 3-bromophenyl glycine derivative.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are common and effective choices. Cs₂CO₃ is more soluble in organic solvents and can be more effective for challenging couplings.
-
Potassium Phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often highly effective, particularly when using boronic esters.[11]
-
-
Organic Bases: While sometimes used, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can potentially act as ligands for the palladium, leading to catalyst deactivation, and are generally less preferred for this application.[7]
For 3-bromophenyl glycine derivatives, it is crucial to use a sufficient excess of base to not only facilitate the transmetalation but also to neutralize the acidic proton of the carboxylic acid, if it is not protected.
Solvent Systems: More Than Just a Medium
The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if present). The choice of solvent can also influence the stability of the catalytic species and the overall reaction rate.[12][13]
-
Aprotic Solvents:
-
Protic Solvents: In some cases, alcohols like isopropanol or ethanol can be used, sometimes in combination with water.[15]
It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions like homocoupling. [7] Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki coupling of a protected 3-bromophenyl glycine derivative (e.g., the methyl ester) with an arylboronic acid. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Materials:
-
3-Bromophenyl glycine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-G3, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 1.1-1.2 times the mol of Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 3-bromophenyl glycine derivative, the arylboronic acid, the palladium precatalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle 3-5 times) to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl glycine derivative.
Data Presentation: A Comparative Overview of Conditions
The optimal reaction conditions can vary depending on the specific substrates. The following table provides a summary of typical conditions and expected outcomes for the Suzuki coupling of 3-bromophenyl glycine derivatives.
| Parameter | Condition A | Condition B | Condition C | Rationale and Remarks |
| Catalyst | Pd₂(dba)₃ (2 mol%) | SPhos-G3 (2 mol%) | PEPPSI-IPr (2 mol%) | Precatalysts B and C often provide more consistent results and higher yields due to their efficient generation of the active catalyst.[5] |
| Ligand | SPhos (4.4 mol%) | - | - | A bulky, electron-rich ligand is crucial for efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ is often highly effective. Cs₂CO₃ can be beneficial for less reactive substrates due to its higher solubility.[11] |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | THF/H₂O (10:1) | The choice of solvent can influence reaction rate and solubility. Toluene is suitable for higher temperatures.[12][13] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition. Optimization is key.[7] |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Conditions B and C represent more modern and robust catalyst systems. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh, high-quality precatalyst.- Ensure rigorous degassing of solvents and the reaction vessel.[7]- Screen different bases and solvents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0) if using a Pd(II) source | - Improve degassing procedures.[7]- Use a Pd(0) source or a reliable precatalyst.[7] |
| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., some amine bases or alcohol solvents) | - Switch to a non-hydride donating base (e.g., carbonates, phosphates) and an aprotic solvent.[7] |
| Protodeborylation of Boronic Acid | - Instability of the boronic acid, especially heteroaryl boronic acids | - Use the corresponding boronic ester (e.g., pinacol ester) for increased stability.[5] |
| Catalyst Decomposition (black precipitate) | - Insufficient ligand- High temperature | - Ensure an adequate ligand-to-palladium ratio.[7]- Optimize the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of 3-bromophenyl glycine derivatives, opening up a wide array of possibilities for the synthesis of novel compounds with potential applications in drug discovery and development. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges posed by these functionalized substrates. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this essential transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]
-
Chemical Science. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]
-
MDPI. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
BMC. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
The Royal Society of Chemistry. Biaryl synthesis by C-C coupling. [Link]
-
Beilstein Journals. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. [Link]
-
Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Bohrium. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ACS Publications. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
Myers Research Group. The Suzuki Reaction. [Link]
-
Nature. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. [Link]
-
PMC. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ChemRxiv. Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions? [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
PMC. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
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- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Detailed Guide to the Synthesis of 5-(3-Bromophenyl)-5-methylhydantoin from Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Introduction: The Enduring Significance of the Hydantoin Scaffold
The hydantoin motif, a five-membered imidazolidine-2,4-dione ring, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its structural rigidity, combined with a rich capacity for hydrogen bonding, allows for precise interactions with a multitude of biological targets.[1] This has led to the development of numerous clinically significant drugs, including the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the antiandrogen Enzalutamide.[2][3] The synthetic accessibility of the hydantoin core and the ease with which its substituent sites can be modified make it an attractive framework for generating diverse chemical libraries for therapeutic screening.[2][4]
This guide provides a comprehensive, field-proven protocol for the synthesis of a specific hydantoin derivative, 5-(3-bromophenyl)-5-methylhydantoin, starting from the α-amino ester, ethyl 2-(3-bromophenyl)-2-(methylamino)acetate. We will delve into the causality behind the chosen synthetic strategy, provide a detailed, step-by-step methodology, and outline the analytical techniques for the robust characterization of the final product.
Synthetic Strategy: The Urech Hydantoin Synthesis Pathway
While several methods exist for constructing the hydantoin ring, the Urech hydantoin synthesis and its modern variations offer a direct and efficient route from α-amino acids or their corresponding esters.[2][5] This pathway was selected for its reliability and use of readily available reagents. The synthesis proceeds via a two-step, one-pot sequence:
-
Urea Formation: The α-amino ester is reacted with a source of cyanic acid, typically generated in situ from an alkali metal cyanate like potassium cyanate (KOCN), to form an intermediate α-ureido ester.
-
Intramolecular Cyclization: The α-ureido ester undergoes a base- or acid-catalyzed intramolecular cyclization to yield the final hydantoin product.[6][7]
This approach avoids the use of hazardous reagents like isocyanates or phosgene, making it a safer and more practical choice for laboratory-scale synthesis.[7][8]
Reaction Scheme
Caption: Step-wise mechanism of the Urech hydantoin synthesis.
Experimental Protocol
This protocol details the synthesis of 5-(3-bromophenyl)-5-methylhydantoin in a one-pot, two-step procedure.
Materials and Equipment
| Reagents & Materials | Equipment |
| Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate | Round-bottom flask (100 mL) |
| Potassium cyanate (KOCN) | Reflux condenser |
| Hydrochloric acid (HCl), concentrated (37%) | Magnetic stirrer and hotplate |
| Ethanol (EtOH) | Beakers, graduated cylinders |
| Deionized water (H₂O) | Buchner funnel and filter paper |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Hexanes | Thin-Layer Chromatography (TLC) plates |
| Saturated sodium bicarbonate (NaHCO₃) solution | Glassware for extraction |
| Anhydrous magnesium sulfate (MgSO₄) | pH paper or meter |
Safety Precautions:
-
Handle potassium cyanate with care in a well-ventilated fume hood. It is toxic if ingested or inhaled.
-
Concentrated hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All operations should be performed in a fume hood.
Synthetic Procedure
Step 1: Formation of the Ureido Ester Intermediate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(3-bromophenyl)-2-(methylamino)acetate (e.g., 5.0 g, 1 equivalent).
-
Add a solvent mixture of deionized water (20 mL) and ethanol (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in 10 mL of deionized water.
-
Add the potassium cyanate solution dropwise to the stirring solution of the amino ester over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The intermediate ureido ester should have a lower Rf value than the starting amino ester.
Step 2: Acid-Catalyzed Cyclization
-
Once the formation of the intermediate is deemed complete by TLC, slowly and carefully add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1-2. This step should be performed in an ice bath to control any exotherm.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours. Monitor the disappearance of the ureido ester intermediate by TLC. The hydantoin product is typically more polar and will have a lower Rf value.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product may form.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining salts and acid.
-
For further purification, recrystallization is recommended. A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 5-(3-Bromophenyl)-5-methylhydantoin
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic methods are recommended.
Predicted Spectroscopic Data
| Technique | Characteristic Signals and Expected Values |
| ¹H NMR | (500 MHz, DMSO-d₆) δ (ppm): ~10.8 (s, 1H, N1-H), ~8.6 (s, 1H, N3-H), ~7.3-7.6 (m, 4H, Ar-H), ~1.7 (s, 3H, C5-CH₃). The N-H protons are exchangeable with D₂O. |
| ¹³C NMR | (125 MHz, DMSO-d₆) δ (ppm): ~175 (C4=O), ~156 (C2=O), ~140-145 (Ar C-Br), ~120-135 (other Ar-C), ~70 (C5), ~25 (C5-CH₃). |
| IR (ATR) | ν (cm⁻¹): 3200-3400 (N-H stretching, broad), 3050-3100 (Ar C-H stretching), ~1775 & ~1720 (two distinct C=O stretching vibrations, characteristic of the hydantoin ring), ~1400 (C-N stretching). [9][10][11] |
| MS (EI) | m/z (%): Expected molecular ion [M]⁺ peak. Common fragmentation patterns for hydantoins involve the loss of isocyanic acid (HNCO) or cleavage of the ring structure. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the M+ peak. [4][12] |
Rationale for Expected Data:
-
¹H NMR: The two N-H protons of the hydantoin ring are expected to appear as singlets at high chemical shifts due to their amide character. [13]The aromatic protons will appear in their typical region, and the methyl group attached to the C5 quaternary carbon will be a singlet.
-
¹³C NMR: The two carbonyl carbons (C2 and C4) will resonate at the downfield end of the spectrum. The quaternary C5 carbon will be around 70 ppm, and the methyl carbon will be upfield. [10]* IR Spectroscopy: The presence of two distinct carbonyl peaks is a hallmark of the hydantoin ring, arising from symmetric and asymmetric stretching vibrations. [14][15]The broad N-H stretch is also a key diagnostic feature.
-
Mass Spectrometry: Electron impact ionization often leads to fragmentation of the hydantoin ring. [12][16]The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive marker for the successful incorporation of the bromophenyl group.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 5-(3-bromophenyl)-5-methylhydantoin from its corresponding α-amino ester. The chosen Urech synthesis pathway is efficient and utilizes common laboratory reagents. The detailed experimental procedure and the comprehensive guide to product characterization offer researchers a self-validating system to confidently synthesize and identify this and structurally similar hydantoin derivatives, which are of significant interest in the ongoing development of novel therapeutics.
References
-
Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Mechanochemical preparation of hydantoins from amino esters: application to the synthesis of the antiepileptic drug phenytoin. PubMed. Available at: [Link]
-
Synthesis and Anticonvulsant Activity of N-Benzyloxycarbonyl-Amino Acid Prodrugs of Phenytoin. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. Available at: [Link]
-
Correlation Analysis of Characteristic Infrared Spectral Data of Hydantoines. Scribd. Available at: [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. Available at: [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. ACS Publications. Available at: [Link]
-
Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). ResearchGate. Available at: [Link]
-
A high yield synthesis of phenytoin and related compounds using microwave activation. BEC-UAC. Available at: [Link]
-
1 H-NMR and 13 C-NMR spectra of 5-FA. ResearchGate. Available at: [Link]
-
Syntheses of 3,5-disubstituted hydantoins under dry-grinding... ResearchGate. Available at: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available at: [Link]
-
Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]
-
Cationic mass spectrum from single ionisation hydantoin events at 40 eV incident electron energy. ResearchGate. Available at: [Link]
-
Synthesis of Phenytoin. Slideshare. Available at: [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Available at: [Link]
-
Vibrational Features of Diphenylhydantoin. ResearchGate. Available at: [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. ResearchGate. Available at: [Link]
-
Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates. Organic Chemistry Portal. Available at: [Link]
-
1H- and 13C-NMR for - Rsc.org. Royal Society of Chemistry. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]
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Troubleshooting & Optimization
Preventing hydrolysis of alpha-amino esters during storage
Topic: Preventing Hydrolysis & Degradation of Alpha-Amino Esters Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Core Directive: The Stability Triad
As a researcher, you are likely storing alpha-amino esters (e.g., Glycine ethyl ester, Phenylalanine methyl ester) as precursors for peptide synthesis or prodrug development.[1] The stability of these compounds relies on a delicate balance between three degradation pathways: Hydrolysis , Diketopiperazine (DKP) Dimerization , and Oxidation .[1]
The Golden Rule: Alpha-amino esters must be stored as protonated salts (Hydrochloride, Tosylate) in a desiccated environment.[1] The free base form is thermodynamically unstable and will degrade rapidly.
Critical Mechanisms: Why Your Ester Degrades
Understanding the mechanism is the first step to prevention. There are two primary enemies: Moisture (leading to hydrolysis) and the Free Amine (leading to dimerization).
The Degradation Pathways
The following diagram illustrates the kinetic competition between hydrolysis and DKP formation. Note that the Free Base is the gateway to both degradation routes.
Figure 1: Kinetic pathways showing that the Free Base is the unstable intermediate.[1] Storage as a salt minimizes DKP risk, but moisture can still drive slow acid hydrolysis.[1]
Mechanism Deep Dive
-
DKP Dimerization (The "Hidden" Solid): If you neutralize an amino ester hydrochloride and leave it as a free base (oil or solid), two molecules will react. The amine of one attacks the ester carbonyl of the other.[2][3] This releases alcohol and forms a stable 6-membered lactam ring (Diketopiperazine). This is irreversible and often precipitates as an insoluble white solid.
-
Hydrolysis:
-
Base-Promoted: The free amine acts as a base, generating hydroxide ions from trace water, which attacks the ester.[1]
-
Acid-Catalyzed: Even in the stable salt form, if the salt absorbs water (hygroscopy), the acidic environment (NH3+) facilitates slow hydrolysis of the ester back to the carboxylic acid.[1]
-
Storage Protocols & Best Practices
Storage Conditions Matrix
Adhere to these parameters to maximize shelf life (1–2 years).
| Parameter | Specification | Reason |
| Chemical Form | Hydrochloride (HCl) or Tosylate (TsOH) Salt | Protonation ( |
| Temperature | -20°C (Long-term) ; 4°C (Active use) | Reduces kinetic rate of hydrolysis; minimizes oxidation for Met/Cys/Trp. |
| Atmosphere | Argon or Nitrogen head-space | Displaces humid air. Prevents oxidation of sulfur-containing residues. |
| Container | Amber glass with Parafilm seal | Amber blocks UV (crucial for Trp/Tyr). Parafilm prevents moisture ingress. |
| Desiccation | Store inside a desiccator | Amino ester salts are highly hygroscopic. They pull water through plastic caps. |
Handling Protocol: The "Warm-Up" Rule
Issue: Users often report their ester turning into a "sticky goo" shortly after opening a cold bottle. Cause: Condensation. Opening a -20°C bottle in a 25°C room causes atmospheric moisture to condense instantly onto the hygroscopic salt.
Correct Procedure:
-
Remove bottle from freezer.
-
Place in a desiccator at room temperature.
-
Wait 45–60 minutes until the bottle feels neutral to the touch.
-
Open, weigh quickly, purge with Argon, and reseal immediately.
Troubleshooting & Rescue Operations
Diagnosis: Is my ester degraded?
Before using a stored ester in a critical reaction, perform this rapid check.
Method: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1) or DCM : MeOH (9:1).
-
Visualization: Ninhydrin Stain (active for free amines).
-
Interpretation:
-
Single Spot (Rf ~0.5–0.7): Pure Ester.
-
Lower Spot (Rf < 0.3): Hydrolyzed Amino Acid (Free acid is more polar).
-
Higher Spot (Rf > 0.8): DKP (Non-polar, often UV active if aromatic).[1]
-
Rescue Protocol: Recrystallization of HCl Salts
If your amino ester HCl salt has yellowed or become sticky (partial hydrolysis), you can often rescue it via recrystallization.[1]
Reagents: Methanol (MeOH), Diethyl Ether (Et2O).[1] Step-by-Step:
-
Dissolve the crude/degraded salt in the minimum amount of warm dry MeOH (approx. 40°C).
-
Optional: If colored impurities exist, add activated charcoal, stir for 5 mins, and filter hot.[1]
-
Allow the solution to cool to room temperature.
-
Add dry Et2O dropwise until the solution becomes slightly turbid (cloudy).
-
Place in the freezer (-20°C) overnight.
-
Filter the white crystals under Argon/Nitrogen flow.
-
Dry in a vacuum desiccator over
or KOH pellets.
Frequently Asked Questions (FAQs)
Q1: I need the free base for my reaction. How do I store it? A: Do not store the free base. Generate it in situ. If your protocol requires the free amino ester, weigh out the stable HCl salt and add a stoichiometric amount of base (e.g., Triethylamine or Diisopropylethylamine) directly in your reaction solvent.[1] If you must isolate the free base (e.g., for extraction), use it immediately (within 1 hour).[1]
Q2: My Phenylalanine methyl ester HCl is a sticky paste. Can I dry it in an oven? A: No. Heat accelerates hydrolysis if moisture is trapped in the lattice. Instead, dissolve the paste in a small amount of dry DCM or Methanol, then evaporate the solvent on a rotary evaporator at low temperature (< 30°C) and high vacuum to azeotrope the water away.[1] Store the resulting foam in a desiccator.
Q3: Why is my Glycine Ethyl Ester turning into a solid that won't dissolve in water? A: You likely have Diketopiperazine (DKP) . Glycine esters are sterically unhindered and dimerize very fast if any free base is present. The resulting DKP is highly insoluble in water and most organic solvents. This is irreversible. Discard the batch.
Q4: Does the type of ester matter (Methyl vs. Ethyl vs. t-Butyl)? A: Yes.
-
Methyl/Ethyl esters: More susceptible to hydrolysis and nucleophilic attack (DKP formation).
-
t-Butyl esters: Highly resistant to base hydrolysis and DKP formation due to steric bulk, but sensitive to acid.[1] Store t-Butyl esters strictly away from acid vapors (e.g., do not store in the same cabinet as TFA or HCl).[1]
References
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley. (Classic reference on amino acid properties and stability).
-
Goolcharran, C., & Borchardt, R. T. (1998).[1][4] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[1] Link
-
Purdie, J. E., & Benoiton, N. L. (1973).[1] Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the factor determining the conformation of the peptide bond.[1] Journal of the Chemical Society, Perkin Transactions 2, (13), 1845-1850.[1] Link
-
Fisher Scientific. (2023). Safety Data Sheet: Amino Acid Ester Hydrochlorides Storage. Link
-
Bachem. (2024). Peptide Synthesis Guide: Handling of Amino Acid Derivatives. Link
Sources
- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylation of Phenylglycine Ethyl Esters
Current Status: Operational Ticket Topic: Optimization of Yield and Enantiopurity in N-Methylation of Phenylglycine Ethyl Esters Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Directive
The Challenge:
N-methylation of phenylglycine (Phg) ethyl esters presents a "perfect storm" of synthetic challenges. Unlike glycine or alanine, the
The Solution: Abandon direct alkylation (MeI/Base). The required base will racemize your product, and controlling mono-methylation is kinetically difficult. Adopt Reductive Amination with Sodium Triacetoxyborohydride (STAB). This is the industry-standard "self-validating" protocol. It operates under mildly acidic conditions (preserving chirality) and allows for controlled mono-methylation.
Standard Operating Procedure (SOP)
Protocol: Reductive Amination using STAB ( )
This protocol is designed to minimize racemization and ester hydrolysis.
Reagents:
-
Substrate: Phenylglycine Ethyl Ester (Free base or HCl salt).
-
Carbon Source: Formaldehyde (37% aq. formalin is acceptable, but Paraformaldehyde is preferred to minimize water content).
-
Reductant: Sodium Triacetoxyborohydride (STAB) [95%+ purity].
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]
Step-by-Step Workflow:
-
Preparation (0 min):
-
Dissolve Phenylglycine Ethyl Ester (1.0 equiv) in DCE (0.2 M concentration).
-
Note: If starting with the HCl salt, add 1.0 equiv of triethylamine (TEA) to free the amine, but ensure the final solution remains slightly acidic to neutral.
-
-
Imine Formation (0 - 30 min):
-
Add Paraformaldehyde (1.1 - 1.5 equiv).
-
Add Acetic Acid (1.0 - 2.0 equiv).[1]
-
Critical: Stir for 30 minutes at Room Temperature (RT). This allows the hemiaminal/imine equilibrium to establish before reduction.
-
-
Reduction (30 min - 4 hrs):
-
Add STAB (1.5 - 2.0 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
Monitor via TLC or LCMS. Look for the disappearance of the starting amine.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. Do not use strong bases like NaOH , as this will hydrolyze the ethyl ester. -
Extract with DCM or EtOAc.
-
Dry over
and concentrate.
-
Troubleshooting & Diagnostics
Diagnostic Workflow: Decision Matrix
Caption: Diagnostic logic flow for identifying root causes of failure in N-methylation of sensitive amino esters.
Detailed Troubleshooting Guide
Issue 1: Racemization (Enantiomeric Excess drops)
-
Root Cause: The
-proton of phenylglycine is benzylic. In the presence of base (even mild bases like used in direct alkylation) or heat, it deprotonates, forming a planar enolate that reprotonates racemically. -
Corrective Action:
-
Eliminate Base: Switch strictly to the STAB reductive amination method (Acidic pH ~4-5).
-
Temperature Control: Never heat above 30°C.
-
Check Starting Material: Ensure your starting ethyl ester HCl salt is not already partially racemized.
-
Issue 2: Low Conversion / Stalled Reaction
-
Root Cause: Steric hindrance.[3][4] The phenyl ring hinders the nucleophilic attack of the amine onto formaldehyde.
-
Corrective Action:
-
Pre-formation time: Increase the time allowed for the amine and formaldehyde to mix before adding the reducing agent (STAB). This ensures the iminium ion is formed.
-
Drying: Water hydrolyzes the iminium ion back to the amine and aldehyde. Add activated 3Å or 4Å molecular sieves to the reaction mixture.
-
Issue 3: Over-Methylation (Dimethylation)
-
Root Cause: The secondary amine product is often more nucleophilic than the primary amine starting material.
-
Corrective Action:
-
Stoichiometry: Use exactly 1.0 - 1.1 equivalents of Formaldehyde. Do not use a large excess.
-
Stepwise Addition: Add the STAB in small portions over 1 hour rather than all at once.
-
Technical Data & Reagent Selection
Comparative Analysis of Reducing Agents
| Feature | Sodium Borohydride ( | Sodium Cyanoborohydride ( | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Poor. Reduces aldehydes, ketones, and imines indiscriminately. | Good. Selectively reduces imines at pH 6. | Excellent. Reduces imines faster than aldehydes; does not reduce ketones. |
| Side Reactions | High risk of ester reduction (to alcohol). | Risk of residual cyanide toxicity. | Minimal side reactions.[1] |
| pH Requirement | Basic (promotes racemization). | Requires careful pH titration (pH 5-7). | Self-buffering (slightly acidic). Ideal for Phg. |
| Recommendation | DO NOT USE | Acceptable (if STAB unavailable). | PREFERRED STANDARD |
Mechanistic Pathway
Caption: Reaction pathway. Acid catalysis drives Hemiaminal to Iminium, the required substrate for STAB reduction.
Frequently Asked Questions (FAQs)
Q1: Can I use the Eschweiler-Clarke reaction (Formaldehyde + Formic Acid @ Reflux)? A: Absolutely not. The Eschweiler-Clarke reaction requires high temperatures (reflux ~100°C) and strong acidic conditions. This will cause rapid hydrolysis of your ethyl ester (converting it to the carboxylic acid) and significant racemization of the phenylglycine center.
Q2: My product contains a "dimer" impurity. What is it?
A: This is likely the aminal bridge formed by one formaldehyde molecule reacting with two amine molecules (
Q3: How do I remove unreacted Phenylglycine Ethyl Ester from the product? A: Since N-methylation increases lipophilicity, the product is less polar than the starting material.
-
Flash Chromatography: Use a gradient of Hexanes:EtOAc. The N-methylated product usually elutes before the primary amine.
-
Acid/Base Extraction: Since the N-methyl amine is slightly more basic, careful pH adjustment can sometimes separate them, but chromatography is more reliable for this specific substrate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[5] Tetrahedron Letters, 58(24), 2374-2377. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
Purification methods for ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Ticket #8492: Purification Protocols for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Intermediate Stability Risk)
Executive Summary
You are working with ethyl 2-(3-bromophenyl)-2-(methylamino)acetate , a sensitive secondary amine intermediate. This compound presents a classic "stability paradox" in organic synthesis:
-
The Amine Risk: As a secondary amine, it is prone to oxidation and "streaking" on silica gel due to interactions with acidic silanols.
-
The Ester Risk: The ethyl ester moiety is susceptible to hydrolysis, particularly under the basic conditions often used to quench or purify amines.
-
The Halogen Risk: The 3-bromo substituent makes the compound a valuable precursor for cross-coupling (e.g., Suzuki-Miyaura), but this requires high purity to prevent palladium catalyst poisoning by amine impurities.
This guide provides two validated purification workflows: Flash Chromatography with Modifiers (for rapid isolation) and Salt Formation (for long-term stability).
Part 1: Critical Stability & Handling (Read First)
Before attempting purification, review the stability profile of your molecule.
| Parameter | Critical Threshold | Consequence of Failure |
| pH Tolerance | 3.0 < pH < 9.5 | pH > 10: Rapid ester hydrolysis (saponification). pH < 2: Acid-catalyzed hydrolysis. |
| Temperature | < 30°C | Thermal degradation via retro-Strecker or polymerization. |
| Atmosphere | Inert (Ar/N₂) | Secondary amines absorb atmospheric CO₂ to form carbamates. |
| Silica Contact | < 30 mins | Prolonged exposure to acidic silica causes degradation/tailing. |
Part 2: Purification Protocols
Method A: Modified Flash Column Chromatography
Best for: Rapid isolation of the free base for immediate use in the next reaction step.
The Challenge: Secondary amines interact strongly with the acidic silanol groups (
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare a mixture of Hexanes:Ethyl Acetate (3:1) .
-
Crucial Step: Add 1% (v/v) Triethylamine (Et₃N) to the mobile phase.
-
Why? Et₃N has a pKa ~10.7, higher than your product. It preferentially binds to silica protons, creating a "neutral" highway for your amine to travel.
-
-
Column Pre-treatment:
-
Flush the packed silica column with 2 column volumes (CV) of the mobile phase before loading your sample. This ensures the column is chemically equilibrated.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of DCM/Hexanes (1:1). Do not use pure DCM if possible, as it may cause band broadening.
-
Load carefully to avoid disturbing the silica bed.
-
-
Elution:
-
Run the column under positive pressure.
-
Visualization: The 3-bromophenyl group is UV-active. Monitor at 254 nm .
-
Collect fractions. The product should elute as a tight band due to the Et₃N modifier.
-
-
Post-Run Workup:
-
Combine pure fractions.
-
Evaporate solvent and residual Et₃N.[1]
-
Note: If Et₃N persists (check NMR), dissolve in Et₂O and wash rapidly with cold saturated NaHCO₃, then dry over Na₂SO₄.
-
Method B: Hydrochloride Salt Crystallization (The Gold Standard)
Best for: Long-term storage, high purity (>98%), and removing non-basic impurities.[2]
The Logic: Converting the oil into a crystalline salt locks the amine, preventing oxidation and hydrolysis.[2]
Step-by-Step Protocol:
-
Dissolution:
-
Dissolve 1.0 g of crude amine in 5 mL of anhydrous Diethyl Ether or MTBE .
-
Tip: The solution must be dry.[3] If unsure, dry over MgSO₄ and filter first.
-
-
Acid Addition:
-
Cool the solution to 0°C in an ice bath.
-
Add 2.0 M HCl in Diethyl Ether (commercial solution) dropwise with vigorous stirring.
-
Stoichiometry: Add exactly 1.05 equivalents. Excess acid can catalyze ester hydrolysis.[3]
-
-
Precipitation:
-
A white precipitate should form immediately.
-
If "oiling out" occurs (gummy solid), add a seed crystal or scratch the glass with a spatula.
-
Troubleshooting: If oil persists, add a few drops of anhydrous ethanol and sonicate to induce crystallization.[2]
-
-
Isolation:
-
Filter the solid under a nitrogen blanket (using a Schlenk frit is ideal to avoid moisture).
-
Wash the cake 3x with cold, anhydrous ether.
-
Dry under high vacuum.
-
Part 3: Decision Logic & Troubleshooting
Workflow Visualization
The following diagram illustrates the decision process for purification based on your immediate needs.
Caption: Decision matrix for selecting the optimal purification route based on downstream application.
Troubleshooting Guide (FAQ)
Q1: I tried acid-base extraction, but my yield is very low. Where is my product?
-
Diagnosis: You likely hydrolyzed the ester.[3]
-
Mechanism: If you used strong base (NaOH/KOH) or prolonged contact time during the basic wash (pH > 10), the ethyl ester hydrolyzed to the carboxylic acid (zwitterion), which is water-soluble and will not extract into the organic layer.
-
Fix: Use cold Saturated NaHCO₃ (pH ~8.5) for the basic wash. Perform the extraction in < 5 minutes at 0°C.
Q2: My column fractions contain the product but also a "ghost" spot that trails behind.
-
Diagnosis: This is the hydrochloride salt or an aggregate.
-
Fix: Ensure your sample is fully neutralized before loading. Wash the crude oil with NaHCO₃. Alternatively, increase the Et₃N concentration to 2% in the mobile phase to ensure the amine stays deprotonated.
Q3: During salt formation, I got a sticky gum instead of crystals.
-
Diagnosis: "Oiling out" caused by impurities or residual solvent polarity.
-
Fix: Decant the supernatant ether. Dissolve the gum in a minimum amount of hot Ethanol (anhydrous), then slowly add Et₂O until cloudy. Let it sit in the freezer (-20°C) overnight.
Q4: Can I use this amine directly in a Suzuki coupling without purification?
-
Diagnosis: Risky.
-
Reasoning: Crude amines often contain residual copper or tin (if used in synthesis) or unreacted alkyl halides. Free amines can coordinate to Palladium (Pd), poisoning the catalyst for your Suzuki reaction.
-
Recommendation: At minimum, filter the crude through a short plug of basic alumina or Celite to remove metal particulates.[2]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine purification and salt formation).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific pKa and solvent systems for amino esters).
-
Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Discussion on solvent selection for amine crystallizations).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic insight into hydrolysis and Strecker degradation).
Sources
Technical Support Center: Advanced Troubleshooting for Cyclization of 3-Bromophenyl Amino Esters
Welcome to the Process Chemistry & Catalysis Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the complex intramolecular cyclization of 3-bromophenyl amino esters.
When working with 3-bromophenyl architectures, the meta-relationship of the bromide relative to the tethered amino ester imposes severe entropic penalties during the transition state[1]. Unlike ortho-substituted (2-bromophenyl) precursors that naturally pre-organize for ring closure, 3-bromophenyl systems require precise catalytic tuning to favor intramolecular Buchwald-Hartwig amination over competing intermolecular or degradative pathways[2].
I. Diagnostic Decision Tree
Before adjusting your reaction parameters, use the diagnostic logic below to identify the root cause of your cyclization failure based on crude LC-MS or NMR analysis.
Fig 1: Diagnostic logic for identifying and resolving 3-bromophenyl amino ester cyclization failures.
II. Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My LC-MS shows complete consumption of the starting material, but the major product is the dehalogenated amino ester (Ar-H). Why is this happening?
Causality: Dehalogenation occurs when the intermediate Aryl-Palladium(II) species undergoes
Q2: I am seeing a complex mixture of high-molecular-weight species (dimers and oligomers). How do I force the reaction to close the ring?
Causality: The meta-substitution of the 3-bromophenyl ring means the amine and the palladium-activated carbon are physically distant. If the concentration of the reaction is too high, the amine of Molecule A will react with the Pd(II) center of Molecule B (intermolecular C-N coupling) faster than it can bend to react with its own Pd(II) center (intramolecular coupling)[1]. Solution: Apply the High Dilution Principle . Keep the reaction concentration below 0.05 M. For highly strained rings, utilize a syringe pump to add the starting material to the active catalyst mixture over 12–24 hours. This maintains a pseudo-infinite dilution, ensuring that once a molecule undergoes oxidative addition, no other substrate molecules are nearby, forcing intramolecular cyclization.
Q3: The cyclization seems to work, but the ester moiety is being hydrolyzed into a carboxylic acid.
Causality: Classic Buchwald-Hartwig aminations often utilize strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Potassium hydroxide (KOH) to deprotonate the amine. However, these bases will rapidly saponify methyl, ethyl, or even tert-butyl esters at the elevated temperatures required for cyclization (80–110 °C). Solution: Transition to a mild, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or Potassium phosphate tribasic (K₃PO₄) are the gold standards for base-sensitive substrates[1]. They are strong enough to deprotonate the Pd-coordinated amine but lack the nucleophilicity to attack the ester carbonyl.
Q4: The reaction stalls at 15% conversion, and I see a black precipitate forming in the flask.
Causality: The black precipitate is "Palladium black"—inactive, aggregated Pd(0) nanoparticles. This occurs when the catalytic cycle breaks down, usually due to oxygen ingress (which oxidizes the phosphine ligand) or because the active Pd(0) is not being stabilized properly by the ligand. Furthermore, free amino esters can sometimes form stable, off-cycle chelate complexes with Pd(II), halting the cycle. Solution:
-
Implement rigorous freeze-pump-thaw degassing (sparging with nitrogen is often insufficient for sensitive cyclizations).
-
Switch from traditional Pd(OAc)₂/Ligand mixtures to Palladacycle Precatalysts (e.g., Pd G3 or G4) . These precatalysts ensure a 1:1 ratio of Pd to Ligand and generate the active mono-ligated Pd(0) species predictably and cleanly without requiring a reduction step that can cause aggregation.
III. Mechanistic Pathway of the Side Reactions
Understanding exactly where your reaction is failing within the catalytic cycle is crucial for rational optimization.
Fig 2: Pd-catalyzed cyclization pathway highlighting where dehalogenation and oligomerization diverge.
IV. Quantitative Optimization Data
The following table summarizes the self-validating optimization matrix for the cyclization of a standard 3-bromophenyl amino ester. Notice how the combination of ligand bulk, base nucleophilicity, and concentration dictates the major pathway.
| Ligand | Base | Concentration | Conversion | Major Product Observed | Mechanistic Rationale |
| BINAP | NaOtBu | 0.1 M | >99% | Hydrolyzed Ester (85%) | NaOtBu is too nucleophilic; saponifies the ester rapidly. |
| DPPF | Cs₂CO₃ | 0.1 M | 88% | Oligomers (60%) | 0.1 M is too concentrated for meta-cyclization; intermolecular reaction dominates[3]. |
| XPhos | Cs₂CO₃ | 0.05 M | 95% | Dehalogenation (45%) | Ligand is not bulky enough to force rapid reductive elimination. |
| tBuXPhos | Cs₂CO₃ | 0.01 M | >99% | Cyclized Product (92%) | Bulky ligand forces RE; mild base protects ester; high dilution prevents oligomers[2]. |
V. Standard Operating Procedure (SOP): Optimized Syringe-Pump Protocol
This protocol is designed as a self-validating system. By isolating the active catalyst generation from the substrate addition, you ensure that the local concentration of the 3-bromophenyl amino ester remains near zero, absolutely minimizing oligomerization.
Materials Required:
-
tBuXPhos Pd G3 Precatalyst (5 mol%)
-
tBuXPhos Ligand (5 mol% - to maintain 1:1 stoichiometry)
-
Cs₂CO₃ (2.0 equivalents, finely milled and oven-dried)
-
Anhydrous 1,4-Dioxane (Inhibitor-free)
Step-by-Step Methodology:
-
Preparation of the Catalyst Bed: To an oven-dried, 100 mL Schlenk flask equipped with a magnetic stir bar, add tBuXPhos Pd G3 (5 mol%), tBuXPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Degassing: Seal the flask with a rubber septum and purge with ultra-pure Argon for 15 minutes. Add 10 mL of anhydrous 1,4-Dioxane. Subject the suspension to three rigorous freeze-pump-thaw cycles.
-
Catalyst Activation: Heat the catalyst suspension to 80 °C for 10 minutes. Self-Validation Check: The solution should turn a deep, homogeneous red/orange, indicating the successful generation of the active L-Pd(0) species.
-
Substrate Preparation: In a separate flame-dried vial, dissolve the 3-bromophenyl amino ester (1.0 mmol) in 10 mL of degassed 1,4-Dioxane (Total reaction concentration will be 0.05 M).
-
Syringe Pump Addition: Draw the substrate solution into a gas-tight Hamilton syringe. Using a syringe pump, add the substrate dropwise to the vigorously stirring catalyst suspension at 80 °C over a period of 6 hours.
-
Completion & Monitoring: Once addition is complete, stir for an additional 2 hours. Self-Validation Check: Pull a 50
L aliquot, quench with wet ethyl acetate, filter through a celite plug, and analyze via LC-MS. The mass of the starting material should be absent, with the [M-HBr+H]⁺ mass of the cyclized product dominating the chromatogram. -
Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with saturated aqueous NH₄Cl to remove basic residues. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
VI. References
-
[2] Metal Catalyzed Coupling/Carbonylative Cyclizations for Accessing Dibenzodiazepinones: An expedient route to Clozapine and other drugs. Beilstein Archives. Available at:[Link]
-
[3] Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. RSC Publishing. Available at: [Link]
-
[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02468G [pubs.rsc.org]
Technical Support Center: Stability of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for ethyl 2-(3-bromophenyl)-2-(methylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar molecules. Understanding the stability of a compound in solution is paramount for generating reproducible experimental data and is a critical component of early-stage drug development.[1] This document provides a series of frequently asked questions, troubleshooting guides, and detailed protocols to help you assess and manage the stability of your compound. Our approach is grounded in the principles of forced degradation, a methodology used to intentionally stress a compound to predict its long-term stability and identify potential degradation products.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate.
Q1: What are the primary potential degradation pathways for this molecule in solution?
A: Based on its chemical structure, ethyl 2-(3-bromophenyl)-2-(methylamino)acetate has three primary points of vulnerability:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction is significantly accelerated by acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[4]
-
Amine Oxidation: The secondary N-methylamino group can be oxidized. Oxidative degradation can lead to a variety of products, including N-oxides or de-alkylation products.[5][6] This process can be catalyzed by exposure to atmospheric oxygen, trace metals, or oxidizing agents.
-
Photodegradation: The brominated phenyl ring may be sensitive to light, particularly UV radiation. Halogenated aromatic compounds can undergo photolysis, which may involve the cleavage of the carbon-bromine bond, leading to radical-mediated degradation pathways.[7]
Q2: What are the typical signs of degradation in my solution?
A: Visual and analytical indicators can signal degradation. Be watchful for:
-
Visual Changes: A change in color (e.g., yellowing), the appearance of cloudiness, or the formation of a precipitate.
-
Analytical Changes: When analyzing by High-Performance Liquid Chromatography (HPLC), degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[8] Maintaining mass balance, where the sum of the parent compound and all degradants accounts for the initial concentration, is a key part of the analysis.[7]
Q3: What are the recommended general storage conditions for solutions of this compound?
A: To minimize degradation, solutions should be stored under conditions that mitigate the risks identified in Q1.
-
Temperature: Store solutions at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage) to slow down reaction kinetics.[7]
-
Light: Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[9]
-
Atmosphere: To prevent oxidation, degas your solvent before preparing the solution and consider storing the vial under an inert atmosphere (e.g., nitrogen or argon).
-
pH: If compatible with your experimental design, buffer the solution to a neutral or slightly acidic pH (e.g., pH 4-6), where ester hydrolysis is often minimized.
Q4: Which analytical technique is best for monitoring the stability of this compound?
A: A combination of techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying the parent compound and its degradation products over time.[8] A well-developed "stability-indicating" HPLC method is one that can separate the parent drug from all known degradation products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the chemical structures of unknown degradation products by providing mass-to-charge ratio information.[11][12] This is crucial for understanding the degradation pathways.
Section 2: Troubleshooting Guide: Unexpected Degradation
Problem: You observe a rapid loss of your parent compound or the appearance of significant unknown peaks in your chromatogram.
Causality-Driven Diagnostics: The first step in troubleshooting is to identify the environmental stressor causing the degradation. The workflow below provides a systematic approach to diagnosing the issue.
Caption: Key functional groups on ethyl 2-(3-bromophenyl)-2-(methylamino)acetate.
Caption: Predicted major degradation pathways for the target molecule.
References
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 27, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved February 27, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 27, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved February 27, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved February 27, 2026, from [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 27, 2026, from [Link]
-
The Importance of Standalone Testing for Small Molecules. (n.d.). Avomeen. Retrieved February 27, 2026, from [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). SciELO. Retrieved February 27, 2026, from [Link]
-
Core components of analytical method validation for small molecules-an overview. (2025, August 10). GSC Biological and Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]
-
Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved February 27, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved February 27, 2026, from [Link]
-
The rates of alkaline hydrolysis of ethyl phenylacetate and nine mono- substituted derivatives. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
Oxidation of Amines by Flavoproteins. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Degradation pathway of drug. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. (2018, April 15). IJNRD. Retrieved February 27, 2026, from [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]
-
STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. (2020, June 6). CUTM Courseware. Retrieved February 27, 2026, from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijnrd.org [ijnrd.org]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. skpharmteco.com [skpharmteco.com]
Technical Support Center: Optimizing Reductive Amination of Alpha-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the reductive amination of alpha-keto esters. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important transformation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's causality, empowering you to optimize your specific applications.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the reductive amination of alpha-keto esters in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired amino ester product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in a reductive amination reaction can stem from several factors, primarily related to imine/enamine formation and the subsequent reduction.
Causality: The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced.[1][2] If this intermediate does not form efficiently, the overall reaction will fail. The formation of the imine is an equilibrium process, and for less reactive substrates, this equilibrium may not favor the product.[1]
Troubleshooting Steps:
-
Verify Amine and Keto Ester Quality: Ensure the purity of your starting materials. Alpha-keto esters can be susceptible to hydration or polymerization. Consider purification of the alpha-keto ester if impurities are suspected.[3] The amine should be free of excessive water.
-
Optimize pH: The formation of the imine is typically favored under weakly acidic conditions (pH 4-6).[2][4]
-
Too acidic: The amine nucleophile will be protonated, rendering it non-nucleophilic.[4]
-
Too basic: The carbonyl group of the keto ester will not be sufficiently activated for nucleophilic attack.
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture.[5][6][7]
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too reactive can reduce the starting keto ester before imine formation occurs.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice as it is a mild and selective reducing agent for imines in the presence of ketones.[1][5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is particularly useful as it is stable in weakly acidic conditions and selectively reduces the protonated iminium ion.[1][4][8] However, be mindful of the potential for cyanide-related byproducts.[9]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting ketone.[1][4] If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent in a stepwise (indirect) procedure.[4][6]
-
-
Solvent Selection: The choice of solvent can influence the rate of imine formation and the solubility of the reagents.
-
Common Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol (MeOH) are frequently used.[5][8][10]
-
Water Removal: Since water is a byproduct of imine formation, using a dehydrating agent (e.g., molecular sieves) or a solvent that allows for azeotropic removal of water can drive the equilibrium towards the imine.
-
-
Reaction Concentration and Temperature:
-
Concentration: Higher concentrations can favor the bimolecular reaction.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes promote imine formation, but be cautious of potential side reactions or decomposition.[7]
-
Issue 2: Competing Reduction of the Alpha-Keto Ester
Question: My main byproduct is the corresponding alpha-hydroxy ester, indicating that my reducing agent is acting on the starting material. How can I prevent this?
Answer:
The formation of the alpha-hydroxy ester is a clear indication that the reduction of the keto group is outcompeting the reductive amination pathway.
Causality: This issue arises when the reducing agent is too reactive towards the ketone under the reaction conditions, or when imine formation is slow.[6]
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: As discussed above, NaBH(OAc)₃ and NaBH₃CN are generally more selective for the imine/iminium ion over the ketone.[1][4] This should be your first line of defense.
-
Employ a Stepwise (Indirect) Procedure:
-
Step 1: Imine Formation: Mix the alpha-keto ester and the amine in a suitable solvent with a catalytic amount of acid. Allow this mixture to stir for a period (e.g., 1-2 hours) to allow for the formation of the imine. You can monitor this by techniques like ¹H NMR or LC-MS if necessary.
-
Step 2: Reduction: Once imine formation is maximized, add the reducing agent. This temporal separation ensures that the reducing agent primarily encounters the imine intermediate.[6]
-
-
Adjust Stoichiometry: In cases where ketone reduction is still problematic, consider using the amine as the limiting reagent and a slight excess of the keto ester.[6] The excess keto ester will be reduced to the alcohol, which may be easier to separate from the desired amino ester product during purification.[6]
-
pH Control: Maintaining a weakly acidic pH is crucial. At very low pH, the rate of ketone reduction by some hydrides can increase.[6]
Issue 3: Formation of Dialkylated Amine Byproducts
Question: I am observing the formation of a tertiary amine where my desired secondary amine has reacted with another molecule of the keto ester. How can I suppress this overalkylation?
Answer:
The formation of dialkylated products is a common issue when using primary amines.
Causality: The newly formed secondary amine product is still nucleophilic and can compete with the starting primary amine in reacting with the alpha-keto ester, leading to the formation of a tertiary amine.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the primary amine. This will increase the probability of the keto ester reacting with the starting amine rather than the product.
-
Stepwise Procedure with Controlled Addition: A stepwise approach can be beneficial here as well. After the initial imine is formed and reduced, the secondary amine product is generated. If unreacted keto ester is still present, overalkylation can occur. A more controlled approach is to slowly add the reducing agent to the mixture of the amine and keto ester.
-
Lower Reaction Temperature: Reducing the reaction temperature can sometimes slow down the rate of the second alkylation more than the first, improving selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination of an alpha-keto ester?
A1: The reaction proceeds in two main stages:
-
Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the alpha-keto ester to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or its tautomer, an enamine. This step is reversible and often acid-catalyzed.[1][2]
-
Reduction: The C=N double bond of the imine (or the protonated iminium ion) is then reduced by a hydride-based reducing agent to yield the final amino ester.[1][2]
Caption: General workflow for reductive amination.
Q2: How do I choose the right reducing agent?
A2: The choice depends on the reactivity of your substrates and the desired reaction conditions.
| Reducing Agent | Advantages | Disadvantages | Recommended For |
| NaBH(OAc)₃ (STAB) | Mild, selective for imines over ketones, commercially available.[1][5][6] | Water-sensitive.[8] | One-pot reactions with a wide range of substrates. |
| NaBH₃CN | Stable in weakly acidic conditions, selective for iminium ions.[1][4][8] | Toxic cyanide byproducts.[9] | One-pot reactions, especially when pH control is critical. |
| NaBH₄ | Inexpensive, powerful reducing agent. | Can reduce the starting keto ester, less selective.[1][4] | Stepwise (indirect) procedures where the imine is pre-formed. |
| H₂/Catalyst (e.g., Pd/C) | "Green" conditions, often high yielding. | May reduce other functional groups (e.g., C=C bonds, nitro groups).[6] | Substrates without other reducible functionalities. |
Q3: What is the optimal pH for the reaction, and how do I maintain it?
A3: The optimal pH is typically between 4 and 6.[2][4] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.[5][6][7] For more sensitive substrates, a buffer system can be employed.
Q4: Can I perform this reaction in a "one-pot" fashion?
A4: Yes, one-pot or direct reductive amination is a very common and efficient method.[1] This involves mixing the alpha-keto ester, amine, and a selective reducing agent (like NaBH(OAc)₃ or NaBH₃CN) together from the start.[1] The key to success is a reducing agent that is more reactive towards the in-situ formed imine/iminium ion than the starting ketone.[4]
Q5: My alpha-keto ester is sterically hindered. What can I do to improve the reaction?
A5: Steric hindrance can slow down the rate of imine formation.[6]
-
Increase Reaction Time and/or Temperature: Allow more time for the imine to form. Gentle heating may be necessary.
-
Use a More Reactive Amine: If possible, a less sterically hindered amine may improve the reaction rate.
-
Stepwise Procedure: Pre-forming the imine under optimized conditions before adding the reducing agent is highly recommended for sterically hindered substrates.[6]
Q6: How do I purify my final amino ester product?
A6: Purification strategies will depend on the properties of your product.
-
Extraction: If the product has a significantly different pKa than the starting materials or byproducts, an acid-base extraction can be very effective.
-
Chromatography: Silica gel column chromatography is a common method for purifying amino esters. The polarity of the eluent will need to be optimized for your specific compound.
-
Crystallization: If your product is a solid, recrystallization can be an excellent final purification step.
Caption: Decision tree for troubleshooting reductive amination.
Section 3: Experimental Protocols
Protocol 1: One-Pot (Direct) Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general starting point and may require optimization for specific substrates.
-
To a stirred solution of the alpha-keto ester (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration) is added acetic acid (1.1 equiv).
-
The mixture is stirred at room temperature for 20-30 minutes.
-
Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise over 5-10 minutes. Caution: Gas evolution may occur.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method (e.g., column chromatography).
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This protocol is recommended for substrates prone to ketone reduction.
-
Imine Formation: To a stirred solution of the alpha-keto ester (1.0 equiv) and the amine (1.1 equiv) in methanol (MeOH) (approx. 0.1 M) is added acetic acid (0.1 equiv). Molecular sieves (4Å) can be added to facilitate dehydration.
-
The mixture is stirred at room temperature for 1-4 hours to allow for imine formation. The progress can be monitored if desired.
-
Reduction: The reaction mixture is cooled in an ice bath (0 °C).
-
Sodium borohydride (1.5 equiv) is added slowly in small portions. Caution: Vigorous gas evolution (hydrogen) will occur.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The remaining aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified as required.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2012028721A1 - Process for the reductive amination of α-keto carboxylic acids.
-
Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]
- Pini, A., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 7(12), e53227.
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(10), 3020-3021.
- Watson, C., et al. (2017). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 19(1), 176-183.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Removing unreacted methylamine from amino ester synthesis
Technical Support Center: Methylamine Clearance in Amino Ester Synthesis
Ticket #: MA-REM-001 Subject: Removal of unreacted methylamine (MeNH₂) from amino ester reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The presence of residual methylamine in amino ester synthesis poses two distinct threats: chemical instability (aminolysis of the ester to form N-methyl amides) and purification interference (salt co-precipitation).
Because the pKa of methylamine (~10.[1]6) is nearly identical to that of most N-alkylated amino esters (~10.7), standard acid-base extraction is often ineffective for separation based on ionization alone. Successful removal relies on exploiting differences in volatility , partition coefficients (LogP) , or steric nucleophilicity (chemoselective scavenging).
Module 1: The Volatility Protocol (Physical Removal)
Best for: Large-scale synthesis, thermally stable products, and "Free Base" workflows.
Methylamine is a gas at room temperature (B.P. -6.3°C). If your product is a non-volatile oil or solid, physical removal is the most cost-effective strategy.
The Protocol
-
Basify (If necessary): If your reaction mixture is acidic (containing MeNH₃Cl), you must first liberate the free amine.
-
Caution: Amino esters (especially
-amino esters) are prone to cyclization (diketopiperazine formation) or hydrolysis in aqueous base. Use a mild, non-aqueous base if possible, or work extremely fast at .
-
-
Rotary Evaporation:
-
Set bath temperature to 30–40°C .
-
Vacuum pressure: < 20 mbar .
-
Co-evaporation: Add portions of Dichloromethane (DCM) or Toluene . These solvents form azeotrope-like mixtures that help "drag" the methylamine gas out of the solution during evaporation.
-
-
High-Vacuum Drying: Place the residue under high vacuum (< 1 mbar) for 4–12 hours.
-
Validation: Run a
H NMR. Methylamine typically shows a singlet around 2.4–2.5 ppm (solvent dependent), which should disappear.
Risk Factor: High. If the amino ester is left as a free base for too long during evaporation, it may self-condense.
Module 2: The Scavenger Protocol (Chemoselective Capture)
Best for: High-value compounds, labile esters, and small-to-medium scale (mg to g).
When volatility is not an option (e.g., product is volatile or unstable), use Solid Supported Scavengers . This method relies on the high nucleophilicity of the primary amine (methylamine) compared to the secondary amine (your product).
Mechanism: Electrophilic Capture
We utilize Polystyrene-Isocyanate (PS-NCO) resin. The primary methylamine reacts rapidly with the isocyanate to form an insoluble urea, while the sterically hindered secondary amino ester reacts much slower.
The Protocol
-
Calculate Loading: Assume 1.5 to 3.0 equivalents of resin relative to the estimated excess methylamine.
-
Incubation:
-
Add PS-Isocyanate resin to the reaction mixture (dissolved in DCM, THF, or DMF).
-
Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Result: The filtrate contains your pure amino ester; the methylamine is trapped on the beads as a urea derivative.
Data: Scavenging Efficiency
| Scavenger Type | Target Impurity | Time to Completion | Selectivity Risk |
|---|---|---|---|
| PS-Isocyanate | Primary Amines (MeNH₂) | 1–2 Hours | Low (Reacts slowly with 2° amines) |
| PS-Benzaldehyde | Primary Amines | 4–12 Hours | Very Low (Only reacts with 1° amines) |
| Acid Resins (Amberlyst) | All Basic Amines | Instant | High (Removes product too) |
Figure 1: Workflow for chemoselective removal of methylamine using isocyanate-functionalized polystyrene beads.
Module 3: The Aqueous Partition (Solubility Switch)
Best for: Hydrophobic amino esters (LogP > 2).
While pKa separation is difficult, LogP (partition coefficient) separation is highly effective. Methylamine is hyper-hydrophilic (LogP -0.57), whereas amino esters with fatty chains are lipophilic.
The Protocol
-
Solvent Choice: Dissolve crude in a hydrophobic solvent like Ethyl Acetate or DCM . Avoid Ether (MeNH₂ is somewhat soluble in wet ether).
-
The "Brine" Wash:
-
Drying: Dry organic layer over Na₂SO₄ immediately to prevent hydrolysis.
Troubleshooting & FAQ
Q1: My amino ester is an HCl salt. Can I just wash it with ether? A: Yes, but with a caveat. Methylamine hydrochloride (MeNH₃Cl) is insoluble in ether and chloroform but soluble in ethanol and methanol.
-
Test: If your product is soluble in Chloroform (
), dissolve the crude solid in dry .[4] MeNH₃Cl should remain as a solid precipitate. Filter it off [1].
Q2: I see a new spot on TLC after rotary evaporation. What happened?
A: You likely formed a Diketopiperazine (DKP) . If you have an
-
Fix: Never evaporate to dryness as a free base. Keep it in solution or convert it to an acid salt (HCl/TFA) immediately before evaporation.
Q3: Can I use chromatography? A: Yes, but methylamine streaks on silica.
-
Fix: Add 1% Triethylamine (TEA) or Ammonia to your eluent to "deactivate" the silica. However, because MeNH₂ is volatile, it often elutes with the solvent front or vanishes during fraction concentration.
Q4: The smell won't go away. Is the methylamine still there? A: Not necessarily. Methylamine has an odor threshold of 0.02 ppm. Even trace molecules trapped in the glass joints of your flask can smell. Trust the NMR, not your nose.
Decision Logic: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate purification strategy.
References
-
Biotage. (n.d.). PS-Isocyanate Technical Note 512. Retrieved from [Link] (Verified general reference for PS-Isocyanate specifications).
-
LibreTexts. (2022). Physical Properties of Amines. Chemistry LibreTexts. Retrieved from [Link][5]
Sources
Technical Support Center: Handling Moisture Sensitivity of Alpha-Amino Acid Ethyl Esters
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with alpha-amino acid ethyl esters. It addresses common challenges related to their moisture sensitivity and offers practical, field-proven solutions to ensure experimental success and product integrity.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the moisture sensitivity of alpha-amino acid ethyl esters?
Alpha-amino acid ethyl esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond. This process results in the formation of the parent alpha-amino acid and ethanol. The reaction can be catalyzed by both acidic and basic conditions.[1][2][3] The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This inherent reactivity makes it crucial to handle these compounds in anhydrous (water-free) conditions to maintain their chemical integrity.
Caption: Hydrolysis of an alpha-amino acid ethyl ester.
Q2: How can I detect degradation in my alpha-amino acid ethyl ester sample?
Degradation due to moisture can be identified through several observations:
-
Visual Changes: A pure sample, often a clear oil or crystalline solid, may turn cloudy, discolored, or become a viscous syrup.
-
pH Alteration: As the ester hydrolyzes to the corresponding carboxylic acid, a solution of the compound will become more acidic.
-
Spectroscopic Evidence:
-
¹H NMR: Look for the appearance of a broad singlet characteristic of a carboxylic acid proton (typically around 10-13 ppm) and the diminishing signals of the ethyl group (a quartet near 4.2 ppm and a triplet near 1.2 ppm).
-
FTIR: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) from the carboxylic acid and a decrease in the intensity of the ester C=O stretch (around 1735 cm⁻¹) are indicative of hydrolysis.
-
-
Chromatographic Impurities: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) will show a new, more polar spot or peak corresponding to the resulting carboxylic acid.
Q3: My solvents might be wet. What are the best practices for drying them?
Using truly anhydrous solvents is non-negotiable for preserving your ester.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for removing residual water from many common organic solvents.[4][5][6] It is crucial to activate the sieves by heating them under vacuum before use.
-
Distillation from Drying Agents: For the most demanding applications, distillation is the gold standard.[7] The choice of drying agent depends on the solvent.
-
Solvent Purification Systems: Many modern labs use solvent purification systems (SPS) which pass solvents through columns of drying agents like activated alumina, providing a safe and convenient source of anhydrous solvents.[6]
Table 1: Recommended Drying Agents for Solvents Used with Alpha-Amino Acid Ethyl Esters
| Solvent | Primary Drying Agent | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distillation from CaH₂ is highly effective.[4] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | The deep blue/purple color of the ketyl radical indicates anhydrous conditions. |
| Ethyl Acetate (EtOAc) | Anhydrous Potassium Carbonate (K₂CO₃) | A milder drying agent suitable for esters. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Followed by distillation. |
Troubleshooting Guide
Problem 1: My reaction yields are consistently low, and I suspect my alpha-amino acid ethyl ester is the culprit.
Possible Cause: Degradation of the ester prior to or during the reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Step-by-Step Protocol: Purification of a Moisture-Sensitive Alpha-Amino Acid Ethyl Ester via Flash Chromatography
Flash chromatography is a rapid and effective method for purifying these sensitive compounds.[8][9]
-
Solvent System Selection: First, determine an appropriate solvent system using TLC. The ideal system will give your desired ester an Rf value of ~0.3.
-
Column Packing:
-
Use a dry column and pack it with silica gel as a slurry in your non-polar solvent (e.g., hexanes).
-
Pressurize the column with air to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude ester in a minimal amount of a non-polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, remove the solvent on a rotary evaporator, and carefully add the resulting free-flowing powder to the top of the column.[10]
-
-
Elution:
-
Begin eluting with the non-polar solvent, applying gentle air pressure.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions in dry, labeled test tubes.
-
-
Analysis and Storage:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Immediately store the purified ester under an inert atmosphere (N₂ or Ar) at a low temperature (e.g., -20 °C).
-
Problem 2: My TLC plate shows streaking or multiple spots, suggesting decomposition.
Possible Cause: The acidic nature of the silica gel on the TLC plate is catalyzing the hydrolysis of your ester.[11][12][13][14]
Troubleshooting Steps:
-
Neutralize the Eluent: Add a small amount (0.5-2%) of a non-volatile base like triethylamine (Et₃N) to your TLC developing solvent.[11][13][15] This will neutralize the acidic sites on the silica gel and prevent on-plate degradation.
-
Use Deactivated Silica: For column chromatography, you can prepare a deactivated silica gel by flushing the packed column with a solvent mixture containing triethylamine before loading your compound.[10][16]
-
Consider Alternative Stationary Phases: If the compound is extremely acid-sensitive, consider using a different stationary phase for chromatography, such as neutral or basic alumina.[11]
-
Perform a 2D TLC: To confirm on-plate decomposition, run a 2D TLC.[12][14] Spot your compound in one corner of a square TLC plate and run it. Then, turn the plate 90 degrees and run it again in a fresh solvent chamber. If new spots appear off the diagonal, it confirms that your compound is degrading on the silica gel.[12][14]
References
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: TLC. [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065. [Link]
-
Hay, R. W., & Banerjee, P. K. (1981). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, (2), 362. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
The Schlenk Line Survival Guide. Drying Solvents. [Link]
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]
-
University of Rochester Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of York Department of Chemistry. Issues - Chemistry Teaching Labs. [Link]
-
Teledyne ISCO. Safety First—Best Practices and Risk Management for Flash Chromatography. [Link]
-
Modus Technologies. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]
-
Organic Chemistry JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For molecules such as ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, a versatile building block in medicinal chemistry, a thorough understanding of its spectroscopic signature is the bedrock of quality control and synthetic success. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing its utility with other common analytical techniques.
The Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate presents a fascinating array of proton environments, each with a distinct chemical shift and coupling pattern. Based on established principles of NMR spectroscopy and data from analogous structures, a predicted ¹H NMR spectrum in a standard deuterated solvent like chloroform (CDCl₃) is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (Aromatic) | ~7.2-7.6 | Multiplet | 4H | N/A |
| H-b (Methine) | ~4.5 | Singlet | 1H | N/A |
| H-c (Methylene) | ~4.2 | Quartet | 2H | ~7.1 |
| H-d (Methylamino) | ~2.4 | Singlet | 3H | N/A |
| H-e (Amino) | ~1.8 (broad) | Singlet | 1H | N/A |
| H-f (Methyl) | ~1.25 | Triplet | 3H | ~7.1 |
Causality Behind the Spectral Features
The predicted spectrum is not an arbitrary collection of peaks but a logical consequence of the molecule's electronic and steric environment.
-
The Aromatic Region (H-a): The four protons on the 3-bromophenyl ring are expected to resonate in the downfield region of the spectrum (approximately 7.2-7.6 ppm). The electron-withdrawing effect of the bromine atom and the phenyl ring itself deshields these protons. Due to their meta-substitution pattern, they will exhibit complex spin-spin coupling, resulting in a multiplet that can be challenging to resolve at lower field strengths.
-
The Methine Proton (H-b): The single proton attached to the chiral center is significantly deshielded by three adjacent electron-withdrawing groups: the phenyl ring, the ester carbonyl, and the nitrogen of the amino group. This confluence of effects is predicted to shift its resonance to around 4.5 ppm. In many cases, the coupling to the adjacent amino proton (H-e) is not observed due to rapid proton exchange or quadrupole broadening from the nitrogen atom, resulting in a sharp singlet.
-
The Ethyl Ester Group (H-c and H-f): This functional group gives rise to a classic ethyl pattern.[1] The methylene protons (H-c), being adjacent to the electron-withdrawing oxygen atom of the ester, are deshielded and appear as a quartet around 4.2 ppm.[2] Their signal is split into a quartet by the three neighboring methyl protons (H-f) according to the n+1 rule.[3][4] Conversely, the methyl protons (H-f) are further from the electronegative oxygen and thus resonate upfield at approximately 1.25 ppm. Their signal is split into a triplet by the two adjacent methylene protons (H-c).[4][5]
-
The Methylamino Group (H-d and H-e): The three protons of the methyl group attached to the nitrogen (H-d) are expected to appear as a singlet around 2.4 ppm.[6] The adjacent amino proton (H-e) often does not couple with the methyl protons, leading to a singlet. The amino proton itself (H-e) typically gives a broad singlet at a variable chemical shift (predicted here around 1.8 ppm). Its broadness and variable position are due to factors like hydrogen bonding, concentration, and the rate of chemical exchange with trace amounts of acid or water in the solvent.[7]
Workflow for ¹H NMR Sample Preparation and Analysis
To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized protocol is essential.
Caption: Integrated workflow for structural elucidation.
Conclusion
The ¹H NMR spectrum of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate offers a wealth of structural information that is critical for its unambiguous identification. By understanding the underlying principles that govern chemical shifts and coupling patterns, researchers can confidently interpret the spectrum. When combined with data from complementary techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a comprehensive and robust structural assignment can be achieved, ensuring the integrity of research and development endeavors.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR (400 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97780, Ethyl bromophenylacetate. Retrieved from [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chauvel, J. P., Folkendt, M. M., & True, N. S. (1985). 1H NMR chemical shifts of gaseous amines. Magnetic Resonance in Chemistry, 23(8), 675-678. [Link]
-
Chegg. (2020, October 13). Solved Ethyl-2-phenylacetate Results. Retrieved from [Link]
-
Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. [Link]
-
Carbon, M. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. Retrieved from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in 1H NMR Spectra. In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
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A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
This guide provides a comprehensive, in-depth comparison of a systematically developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method against a generic, rapid screening approach for the purity determination of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate. As researchers, scientists, and drug development professionals, the imperative is to not only quantify the active pharmaceutical ingredient (API) but also to separate and identify all potential process-related and degradation impurities. This ensures the safety, efficacy, and quality of the final drug product.[1][2]
The narrative that follows eschews a rigid template, instead embracing a logical, causality-driven exploration of method development. We will dissect the rationale behind each experimental choice, from initial analyte characterization to the final validation, providing a self-validating framework grounded in established scientific principles and regulatory expectations.
The Strategic Imperative: Understanding the Analyte
The molecular structure of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is the foundational blueprint for our method development strategy. It possesses several key features that dictate its chromatographic behavior:
-
A Chiral Center: The carbon atom bonded to the bromophenyl group, the amine, the ester, and a hydrogen atom is a stereocenter. This necessitates consideration for potential enantiomeric impurities, which may have different pharmacological or toxicological profiles.
-
An Ionizable Amine: The secondary methylamino group (pKa estimated ~9-10) is basic. The ionization state of this group is highly dependent on the mobile phase pH, which will critically influence retention time and peak shape.
-
A Hydrolyzable Ester: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid, a key potential degradant.
-
A UV-Active Chromophore: The bromophenyl ring provides strong UV absorbance, making UV detection a suitable choice for quantification.
Potential Impurities: A robust purity method must be capable of separating the API from a range of potential impurities, including:
-
Starting Materials & Intermediates: Such as 3-bromophenylacetic acid or ethyl 2-(3-bromophenyl)-2-oxoacetate.[3][4]
-
Process-Related Impurities: Including diastereomers or products of side reactions.
-
Degradation Products: Primarily the hydrolysis product (2-(3-bromophenyl)-2-(methylamino)acetic acid) and potential oxidative degradants.
The Methodological Comparison: A Tale of Two Approaches
We will compare two distinct HPLC method development philosophies:
-
Method A (The Generic Screen): A rapid, "first-pass" approach using a standard C18 column and a fast gradient. This method is often used in early development to get a quick look at a sample's complexity.[5]
-
Method B (The Optimized Stability-Indicating Method): A systematic, deliberate approach designed to be specific, robust, and capable of separating all potential degradation products, in line with ICH guidelines.[6][7][8]
Initial Conditions & Rationale
| Parameter | Method A: Generic Screen | Method B: Optimized Stability-Indicating Method | Causality & Scientific Rationale |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm | The basic amine in our analyte can interact with residual silanols on a standard C18 packing, causing peak tailing. A polar-embedded phase "shields" these silanols, improving peak shape for basic compounds and offering better retention for polar analytes, which is crucial for separating the potential polar degradants.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 6.8 | Unbuffered acidic mobile phases can lead to inconsistent retention times for basic compounds as small changes in acid concentration can alter the degree of ionization. A buffered mobile phase at a pH well below the analyte's pKa ensures consistent protonation, leading to stable retention and improved peak symmetry. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is chosen for its low viscosity and UV transparency. Methanol is a viable alternative and could be explored to alter selectivity if needed. |
| Gradient | 5% to 95% B in 10 minutes | 10% to 70% B in 25 minutes | The fast gradient of Method A is designed for speed but risks co-elution of closely related impurities.[1] The longer, shallower gradient of Method B provides greater peak capacity, increasing the likelihood of resolving all components. |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | A lower flow rate enhances separation efficiency and reduces column pressure, which is beneficial for the longevity of the column and system. |
| Temperature | Ambient | 35 °C | Elevated and controlled column temperature reduces mobile phase viscosity, improving efficiency and ensuring retention time reproducibility by eliminating fluctuations from ambient conditions. |
| Detection | UV at 254 nm | UV at 220 nm (PDA Detection) | While 254 nm is a common wavelength, a full spectral analysis using a Photodiode Array (PDA) detector is essential. The optimal wavelength (λmax) for the API was found to be ~220 nm, offering higher sensitivity. Crucially, the PDA allows for peak purity analysis across the entire spectrum. |
The Litmus Test: Forced Degradation Studies
To establish a method as "stability-indicating," one must demonstrate that it can separate the intact API from its degradation products.[11][12] This is achieved through forced degradation, where the drug substance is subjected to stress conditions more severe than those it would encounter during storage.[6][13]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate solutions of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to a sample solution and maintain at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂ to a sample solution and maintain at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution to a calibrated light source (ICH Q1B) for a defined period.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method.
The workflow for developing and validating a stability-indicating method is a systematic process.
Caption: Workflow for Stability-Indicating Method Development.
Performance Comparison: Data-Driven Insights
The following table summarizes the hypothetical but representative performance data comparing the two methods. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16][17]
| Performance Parameter | Method A: Generic Screen | Method B: Optimized Stability-Indicating Method | Analysis & Interpretation |
| Specificity | Partial separation. Major degradant co-elutes with an unknown impurity. Peak purity angle > purity threshold. | Baseline separation of all degradants and process impurities. Peak purity angle < purity threshold for all peaks. | Method B is truly stability-indicating. Method A would fail to accurately quantify the API in the presence of degradation, a critical failure for stability studies. |
| Resolution (API vs. closest impurity) | 1.3 | 2.8 | A resolution of >2.0 is highly desirable. Method A's resolution is below the common acceptance criterion of 1.5, risking inaccurate integration. Method B provides excellent separation. |
| Linearity (R²) | 0.995 | > 0.999 | Both methods show good linearity, but the higher correlation coefficient of Method B indicates a more reliable quantitative relationship. |
| Accuracy (% Recovery) | 95.2% - 103.5% | 99.1% - 100.8% | The wider range for Method A is likely due to the poor resolution and potential co-elutions. Method B demonstrates superior accuracy, which is essential for reliable batch release testing. |
| Precision (RSD%) | < 2.5% | < 1.0% | The higher variability in Method A is a direct consequence of its suboptimal chromatography. Method B is highly precise and reproducible. |
| LOQ | 0.08% | 0.03% | The lower Limit of Quantitation (LOQ) of Method B allows for the accurate measurement of impurities at lower levels, which is a critical requirement for regulatory compliance. |
| Robustness | Fails on minor changes to mobile phase %B and pH. | Unaffected by small, deliberate changes in pH (±0.2), temperature (±2°C), and flow rate (±10%). | Method B is robust, meaning it will provide consistent results even with the small variations inherent in day-to-day laboratory work across different systems and analysts. Method A is unreliable. |
The logical flow of a forced degradation study is crucial for testing the method's specificity.
Caption: Logical Design of a Forced Degradation Study.
Final Optimized Protocol and System Suitability
The culmination of this development process is a validated, robust, and specific HPLC method ready for routine use.
Experimental Protocol: Method B - Final Method
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 220 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-28 min: 70% to 10% B
-
28-35 min: 10% B (Re-equilibration)
-
System Suitability Testing (SST)
Before any sample analysis, a system suitability solution (containing the API and known impurities) must be injected. The results must meet the predefined acceptance criteria to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (API Peak) | 0.8 - 1.5 | Ensures peak symmetry for accurate integration.[5] |
| Theoretical Plates (API Peak) | > 5000 | Confirms column efficiency and good chromatographic performance. |
| Resolution (Critical Pair) | > 2.0 | Guarantees the separation of the most closely eluting compounds.[5] |
| Precision of Injections (RSD%) | < 1.0% (for n=6) | Demonstrates the stability and precision of the injector and detector. |
Conclusion
This guide has objectively compared a generic HPLC screening method with a systematically developed, stability-indicating method for the purity analysis of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate. The experimental data unequivocally demonstrates the superiority of the latter approach. While a generic screen can provide a preliminary snapshot, it lacks the specificity, robustness, and reliability required for pharmaceutical quality control and regulatory submission.[18][19]
The systematic development process, grounded in an understanding of the analyte's chemistry and guided by forced degradation studies, yields a method that is not merely a test but a self-validating system.[15] It provides confidence that all impurities are being separated and accurately quantified, which is the cornerstone of ensuring patient safety and product quality. For researchers, scientists, and drug development professionals, investing the time in this rigorous, science-driven approach is not just best practice—it is an absolute necessity.
References
-
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available from: [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
International Labmate. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]
-
ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]
-
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]
-
Journal of Chromatographic Science, Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
Veeprho. (2020, July 13). Analytical Method Development – Forced Degradation Study. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
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vscht.cz. Stability-Indicating HPLC Method Development. Available from: [Link]
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ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Available from: [Link]
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Shimadzu. Efficient Method Development on Pharmaceutical Impurities Based on Analytical Quality by Design. Available from: [Link]
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ResearchGate. (2025, August 6). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
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PubMed. (2011, February 15). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Available from: [Link]
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SIELC Technologies. Polar Compounds. Available from: [Link]
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PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]
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LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
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Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]
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EPA. (2025, October 15). Ethyl 2-(3-bromophenyl)acetate - Hazard Genotoxicity. Available from: [Link]
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Chemsrc. ethyl 2-(3-bromophenyl)-2-oxoacetate | CAS#:62123-80-2. Available from: [Link]
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PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
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aaptec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. Available from: [Link]
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ResearchGate. (2021, June 11). (PDF) Impurity profile of amino acids?. Available from: [Link]
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A Researcher's Guide to Infrared (IR) Spectroscopy of α-Amino Esters: Identification and Comparative Analysis
Introduction: The Vibrational Signature of a Crucial Moiety
In the landscape of drug development and synthetic chemistry, the α-amino ester functional group is a cornerstone. As a protected form of an amino acid or a key intermediate in peptide synthesis, its structural verification is paramount.[1][2][3] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of this functional group and distinguishing it from closely related structures.[4] This guide provides an in-depth analysis of the characteristic IR absorption peaks of α-amino esters, a comparative framework against other common functional groups, and a robust protocol for acquiring high-fidelity spectra.
The power of IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds. Each bond type (e.g., C=O, N-H, C-O) absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint" for the molecule.[5] For the α-amino ester, this fingerprint is defined by the vibrations of its constituent amine and ester groups.
The Vibrational Anatomy of an α-Amino Ester
An α-amino ester contains several key bonds that give rise to distinct and identifiable peaks in the IR spectrum. Understanding these individual contributions is the first step toward confident spectral interpretation.
-
N-H Bond (Amine): The stretching vibration of the N-H bond is highly characteristic and appears in the 3300-3500 cm⁻¹ region.[6][7] The appearance of this peak provides immediate evidence of the amine group.
-
C=O Bond (Ester): The carbonyl (C=O) stretch of the ester group produces one of the strongest and sharpest signals in the entire IR spectrum, typically found in the 1750-1735 cm⁻¹ range for saturated aliphatic esters.[8][9][10] This "sword-like" peak is a powerful indicator of a carbonyl compound.[11]
-
C-O Bonds (Ester): The ester linkage also features two distinct C-O single bonds, each with its own stretching vibration. These typically appear as strong peaks in the 1300-1000 cm⁻¹ region.[9][12]
-
C-N Bond (Amine): The C-N stretching vibration is found in the fingerprint region, generally between 1250-1020 cm⁻¹ for non-aromatic amines.[13]
The following table summarizes the primary absorption peaks that constitute the spectral signature of an α-amino ester.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Appearance |
| N-H Stretch | Primary Amine (R-NH₂) | 3400-3300 & 3330-3250 | Medium | Two sharp peaks[6][14] |
| N-H Stretch | Secondary Amine (R₂-NH) | 3350-3310 | Medium | One sharp peak[6][14] |
| C=O Stretch | Saturated Ester | 1750-1735 | Strong | Sharp, intense[8][10][12] |
| C-O Stretch | Ester (Asymmetric C-C-O) | ~1250-1160 | Strong | Sharp |
| C-O Stretch | Ester (Symmetric O-C-C) | ~1150-1000 | Strong | Sharp[9] |
| N-H Bend (Scissoring) | Primary Amine | 1650-1580 | Medium | Sharp[6] |
| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium-Weak | Sharp |
Comparative Analysis: Distinguishing α-Amino Esters in a Chemical Lineup
The true diagnostic power of IR spectroscopy is realized through comparison. An α-amino ester can be easily mistaken for its synthetic precursor (an α-amino acid) or a related derivative (an amide). The following guide and data table highlight the key spectral differences that enable unambiguous identification.
dot
Caption: Relationship between functional groups and their key IR peaks.
Experimental Protocol: High-Fidelity FTIR Analysis
This protocol describes a self-validating system for obtaining a reliable IR spectrum of a solid α-amino ester sample using the potassium bromide (KBr) pellet method.
Causality Behind Choices:
-
KBr: Potassium bromide is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering when properly mixed with the sample.
-
Grinding: Thorough grinding is essential to reduce particle size to less than the wavelength of the incident IR radiation (~2 μm). This minimizes scattering (the Christiansen effect) and ensures a homogenous dispersion, leading to sharp, well-defined peaks. [15]* Drying: The sample and KBr must be scrupulously dry. Water has a very strong, broad O-H absorption that can obscure the N-H and C-H regions of the spectrum.
-
Vacuum Pressing: Pressing under vacuum removes trapped air, which can cause the pellet to be opaque or fracture easily, resulting in a poor-quality spectrum.
Step-by-Step Methodology
-
Preparation and Drying:
-
Place ~100 mg of spectroscopic grade KBr powder and 1-2 mg of the solid α-amino ester sample into separate drying vials.
-
Dry in an oven at 110°C for at least 4 hours (or overnight) to remove all traces of moisture. Store in a desiccator until use.
-
-
Sample Grinding and Mixing:
-
In a dry agate mortar and pestle, add the ~100 mg of dried KBr and the 1-2 mg of the dried sample.
-
Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance. This ensures uniform particle size and distribution.
-
-
Pellet Pressing:
-
Assemble the die set for the hydraulic press. Carefully transfer the KBr/sample mixture into the die, ensuring an even layer.
-
Place the die under the hydraulic press and apply pressure (typically 10,000-15,000 psi) for 2-3 minutes. It is often beneficial to apply a vacuum to the die during pressing to create a more transparent pellet.
-
Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire Background: With the sample chamber empty, run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Acquire Sample Spectrum: Place the sample holder with the pellet into the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most routine identification purposes.
-
-
Data Validation and Analysis:
-
Examine the final spectrum. The baseline should be relatively flat. A sloping baseline may indicate a poorly prepared pellet.
-
Check for the characteristic broad O-H peak of water around 3400 cm⁻¹ and sharp CO₂ peaks around 2350 cm⁻¹. If these are not fully subtracted, it may indicate a change in atmospheric conditions between the background and sample scans.
-
Identify and label the key peaks corresponding to the α-amino ester functional group as detailed in the tables above.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of α-amino esters. By focusing on the characteristic vibrational frequencies of the N-H, C=O, and C-O bonds, researchers can rapidly confirm the identity of their target molecule. The true power of the technique, however, is unlocked through a comparative approach. The distinct wavenumber of the ester C=O stretch provides a clear and reliable marker to differentiate α-amino esters from their critical chemical relatives, particularly α-amino acids and amides. When combined with a robust experimental protocol, FTIR spectroscopy provides trustworthy and actionable data, accelerating research and development in chemistry and the pharmaceutical sciences.
References
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
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Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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ResearchGate. (n.d.). The C=O bond, part VI: Esters and the rule of three. Retrieved from [Link]
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-
Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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IUCr Journals. (2010, May 27). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Retrieved from [Link]
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ACS Publications. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
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Navigating the Mirror World: A Comparative Guide to the Chiral Separation of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For molecules with a single stereocenter, such as ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, a key intermediate in the synthesis of various bioactive molecules, the separation of its enantiomers is not merely an analytical exercise but a fundamental necessity for drug development and quality control. This guide provides an in-depth comparison of the primary chromatographic techniques for the chiral separation of this and structurally related aryl-glycine derivatives. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography, offering experimentally grounded insights to inform your selection of the most appropriate method for your analytical and preparative needs.
The Significance of Chiral Purity
The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in their therapeutic effects. One enantiomer may be responsible for the desired pharmacological activity, while the other could be inactive, exhibit a different activity, or even be toxic. Therefore, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[1] The ability to resolve and quantify the enantiomers of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is paramount for ensuring the safety, efficacy, and quality of any resulting active pharmaceutical ingredient (API).
Comparative Analysis of Chiral Separation Technologies
The choice of a chiral separation technique is often a balance between analytical performance, scalability, and economic viability. Here, we compare the three most prominent methods: HPLC, SFC, and SMB.
Data Presentation: Performance Characteristics of Chiral Separation Methods
| Parameter | Chiral HPLC | Chiral SFC | Chiral SMB |
| Primary Application | Analytical & Preparative | Analytical & Preparative | Preparative & Industrial Scale |
| Resolution | High to Excellent | High to Excellent | High |
| Analysis Time | Moderate (10-30 min) | Fast (2-10 min) | Continuous Process |
| Solvent Consumption | High | Low to Moderate | Low (per unit product) |
| Throughput | Low to Moderate | Moderate | High |
| Scalability | Good | Good | Excellent |
| Cost (Initial) | Moderate | High | Very High |
| Cost (Operational) | High (Solvent) | Low | Low (Solvent) |
In-Depth Look at Separation Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most versatile and widely adopted technique for enantiomeric separations in pharmaceutical analysis.[1] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can resolve a broad spectrum of chiral molecules.
Mechanism & Expertise: The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase. For aryl-glycine esters like our target compound, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally effective.[2][3] The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector.[4] The choice of mobile phase (normal, reversed, or polar organic) significantly influences the retention and selectivity of the separation.[5]
Experimental Protocol: Analytical Chiral HPLC
Objective: To achieve baseline separation of the enantiomers of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate.
Instrumentation:
-
Standard HPLC system with a pump, autosampler, column oven, and UV detector.[6]
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A typical starting point for normal phase separation would be a mixture of n-Hexane and an alcohol like 2-propanol (e.g., 90:10 v/v). For basic compounds like the target analyte, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and prevent tailing.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification.[2]
Workflow Diagram: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful green alternative to HPLC for chiral separations.[7] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Mechanism & Expertise: The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiencies compared to HPLC.[8] SFC often employs the same polysaccharide-based CSPs as HPLC, demonstrating complementary selectivity. The addition of a co-solvent, usually an alcohol like methanol, is necessary to modulate the polarity of the mobile phase and elute the analytes. Additives can also be used to improve peak shape.[7]
Experimental Protocol: Analytical Chiral SFC
Objective: To achieve rapid and efficient separation of the enantiomers.
Instrumentation:
-
Analytical SFC system with a CO2 pump, co-solvent pump, back pressure regulator, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar amylose-based CSP, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% diethylamine. A typical gradient could be 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
Workflow Diagram: Chiral SFC Analysis
Caption: Schematic of a typical chiral SFC system.
Simulated Moving Bed (SMB) Chromatography
For large-scale purification of enantiomers, SMB chromatography is often the most cost-effective and efficient technology.[9][10] It is a continuous chromatographic process that simulates a counter-current movement between the stationary and mobile phases.
Mechanism & Expertise: An SMB unit typically consists of multiple columns connected in a loop.[11] By periodically shifting the inlet (feed and eluent) and outlet (extract and raffinate) ports in the direction of the fluid flow, a continuous separation of a binary mixture (the two enantiomers) is achieved.[12] This process leads to significantly higher productivity and lower solvent consumption compared to batch preparative HPLC.[10] The development of an SMB process requires a thorough understanding of the adsorption isotherms of the enantiomers on the chosen CSP.
Experimental Protocol: Preparative Chiral SMB
Objective: To continuously separate the enantiomers of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate with high purity and yield.
Instrumentation:
-
Preparative SMB system with multiple columns, pumps for eluent and feed, and a complex valve system for port switching.
Process Parameters (Hypothetical):
-
Stationary Phase: The same CSP identified during analytical HPLC/SFC screening, packed into multiple preparative columns.
-
Mobile Phase: The optimized mobile phase from analytical development.
-
Operating Mode: Typically, a 2-2-2-2 column configuration (2 columns in each of the four zones).
-
Flow Rates (Feed, Eluent, Extract, Raffinate): These are carefully calculated and optimized based on the retention behavior of the enantiomers to ensure pure product streams.
-
Switching Time: The time interval at which the inlet and outlet ports are shifted.
Workflow Diagram: SMB Separation Process
Caption: Simplified representation of an 8-column SMB process.
Conclusion and Recommendations
The selection of an optimal chiral separation method for ethyl 2-(3-bromophenyl)-2-(methylamino)acetate hinges on the specific requirements of the task at hand.
-
For analytical quality control and initial method development, Chiral HPLC remains the gold standard due to its versatility and the wide availability of columns and established protocols.
-
When speed and reduced solvent consumption are critical for analytical screening, Chiral SFC presents a compelling and "greener" alternative, often providing faster and more efficient separations.
-
For the large-scale, cost-effective production of a single enantiomer, Simulated Moving Bed (SMB) chromatography is the undisputed choice, offering continuous operation, high throughput, and significantly reduced operational costs.
A pragmatic approach involves developing an initial separation method using analytical HPLC or SFC to identify a suitable chiral stationary phase and mobile phase system. This analytical method can then be scaled up to preparative batch chromatography or serve as the foundation for the design and optimization of a more efficient, continuous SMB process for manufacturing.
References
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- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate.
- Universität Regensburg. (2020, May 7). Chiral separations of stereoisomers.
- Pais, L. S., et al. (2000). Chiral separation by SMB chromatography. Biblioteca Digital do IPB.
- MDPI. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD.
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- ResearchGate. (n.d.). Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines.
- Pharmaceutical Technology. (2025, March 13). Simulated Moving Bed Chromatography: A Powerful Unit Operation.
- LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
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- AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- RSC Publishing. (n.d.). Analytical Methods.
- LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed. (2000, July 21). Experimental support differenciating two proposed chiral recognition models for the resolution of N-(3,5-dinitrobenzoyl)-alpha-arylalkylamines on high-performance liquid chromatography chiral stationary phases.
- Astec. (n.d.). Amino Acid and Peptide Chiral Separations.
- KNAUER. (n.d.). SMB chromatography is a HPLC technique for the separation and purification of binary mixtures with high productivity and purity.
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A Senior Application Scientist's Guide to Reference Standards for Substituted Phenylglycine Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Development
Substituted phenylglycines are key structural motifs in a wide array of pharmaceuticals, including blockbuster drugs like clopidogrel and the penicillin family of antibiotics. The control of impurities within these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and drug efficacy. Impurities, which can arise from the manufacturing process, degradation, or storage, may possess undesirable pharmacological or toxicological properties.[1][2] Therefore, the accurate identification and quantification of these impurities are paramount. This is where high-quality, well-characterized reference standards become indispensable tools for the analytical chemist.[3][4]
This guide provides an in-depth comparison of various sources of reference standards for substituted phenylglycine impurities, offering insights into their characterization, application, and the scientific rationale behind their use in modern pharmaceutical quality control.
Understanding the Landscape of Impurity Reference Standards
Reference standards for pharmaceutical impurities can be broadly categorized into three main types:
-
Pharmacopoeial Standards (Primary Standards): These are established by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). They are considered the "gold standard" and are legally recognized for compendial testing.[5]
-
Certified Reference Materials (CRMs) from Commercial Suppliers: Produced by specialized manufacturers (e.g., LGC Standards, Sigma-Aldrich), these standards are often characterized and certified under internationally recognized quality systems like ISO 17034 and ISO/IEC 17025.[4] They frequently offer traceability to pharmacopoeial standards.
-
In-house (or "Working") Standards: These are prepared and qualified internally by a pharmaceutical company for routine use. Their qualification is a critical process that involves demonstrating traceability to a primary or certified reference standard.[3]
The choice of which standard to use depends on the stage of drug development, the specific application, and regulatory requirements.
Comparative Analysis of Reference Standards: A Case Study Approach
To illustrate the differences and nuances between these standards, let's examine two common substituted phenylglycine derivatives and their impurities.
Case Study 1: Amoxicillin and its Impurity H
Amoxicillin, a widely used antibiotic, contains a D-(-)-α-(4-hydroxyphenyl)glycine side chain. A known process-related impurity is Amoxicillin Impurity H , chemically known as (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic acid.[6][7][8][9][10][11][12][13]
Diagram: Synthesis Pathway and Formation of Amoxicillin Impurity H
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- 13. Amoxicillin Related Compound H USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Operational Guide: Disposal Procedures for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Executive Summary
This technical guide provides a validated operational framework for the disposal of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate . As a halogenated amine ester, this compound presents specific challenges regarding chemical compatibility, incineration requirements, and regulatory compliance. This document is designed for researchers and safety officers, prioritizing "Cradle-to-Grave" stewardship and strict adherence to RCRA (Resource Conservation and Recovery Act) standards.
Chemical Characterization & Waste Profiling
To dispose of a chemical safely, one must first understand its functional reactivity. Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate contains three distinct moieties that dictate its waste stream:
-
Aryl Bromide: Classifies the substance as Halogenated Organic Waste .
-
Secondary Amine: Introduces basicity and potential for exothermic reactions with strong acids.
-
Ethyl Ester: Susceptible to hydrolysis; contributes to organic combustibility.
Physicochemical Profile for Disposal
| Property | Characteristic | Disposal Implication |
| Halogen Content | Brominated (Aryl-Br) | MUST be segregated from non-halogenated solvents. Requires high-temperature incineration to prevent dioxin formation. |
| Basicity | Secondary Amine | Incompatible with strong oxidizers and concentrated acids (risk of violent neutralization). |
| Physical State | Liquid (typically) or Oil | Requires leak-proof secondary containment. |
| Solubility | Lipophilic/Organic Soluble | Dispose via organic solvent streams; do not pour down aqueous sanitary drains. |
| Stability | Hygroscopic/Hydrolyzable | Keep containers tightly sealed to prevent moisture ingress and degradation into constituent acids/alcohols. |
Waste Segregation Logic
Expert Insight: The most common compliance violation in pharmaceutical labs is the mixing of halogenated and non-halogenated wastes.
-
Causality: Halogenated compounds (like this brominated ester) require incinerators equipped with acid gas scrubbers (to capture HBr/HCl). Mixing this compound into a non-halogenated stream (e.g., pure Acetone waste) creates a "cocktail" that renders the entire volume unsuitable for standard fuel blending, significantly increasing disposal costs and environmental risk.
Workflow: Waste Stream Determination
The following logic gate ensures the compound is routed to the correct container.
Figure 1: Decision logic for segregating brominated ester waste streams. Note that the presence of the solute typically overrides the solvent classification.
Operational Disposal Protocol
This protocol utilizes a "Self-Validating System" approach. Each step includes a verification check to prevent downstream hazards.
Phase 1: Preparation & Container Selection
-
Select Container: Use High-Density Polyethylene (HDPE) or amber glass.
-
Why: HDPE is resistant to amines and esters. Avoid metal containers which can degrade or react with halogenated organics over time.
-
-
Labeling: Apply a hazardous waste label before adding waste.
-
Required Fields: Full chemical name (no abbreviations), "Hazardous Waste," "Toxic," and "Halogenated."
-
Validation: Verify the date is left blank until the container is full (Satellite Accumulation Area rules).
-
Phase 2: Transfer & Accumulation
-
Fume Hood Operations: Perform all transfers inside a certified chemical fume hood.
-
Funnel Discipline: Use a funnel with a latching lid or remove the funnel immediately after pouring.
-
Regulatory Note: Open funnels are a primary citation during EPA inspections [1].
-
-
Compatibility Check: Ensure the waste container does NOT contain strong acids (e.g., Sulfuric Acid) or oxidizers (e.g., Hydrogen Peroxide).
-
Mechanism: The amine group in the target molecule will react exothermically with acids; the organic ester backbone reacts violently with oxidizers.
-
Phase 3: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume.
-
Headspace: Leave at least 10% headspace in the bottle.
-
Causality: Thermal expansion of volatile organic solvents can pressurize and rupture a completely full bottle.
-
-
Weekly Inspection: Check for bulging, leaks, or label degradation.
Spill Management (Emergency Response)
In the event of a spill, immediate action is required to prevent exposure to the brominated compound.
Pre-requisite: Ensure a "Universal Spill Kit" (inert absorbents) is accessible. Do not use standard paper towels for large spills, as they increase the surface area for evaporation without suppressing vapors.
Figure 2: Sequential workflow for managing spills of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate.
Regulatory & Compliance Framework
Strict adherence to federal and institutional regulations is mandatory.
RCRA Classification
While Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is not explicitly "P-listed" or "U-listed" (specific commercial chemical products), it falls under Characteristic Waste and Process Waste definitions:
-
Toxicity (D004-D043): If the waste stream contains heavy metals or specific organics (unlikely for this pure compound, but possible in mixtures).
-
Ignitability (D001): If dissolved in a flammable solvent (Flash point < 60°C).
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (F001/F002).
The "Mixture Rule": Under EPA regulations, mixing a non-hazardous waste with a listed hazardous waste renders the entire mixture hazardous [2]. Therefore, keep this compound isolated from non-hazardous streams.
Professional Recommendation
References
-
United States Environmental Protection Agency (EPA). Managing Hazardous Waste in Your Laboratory. EPA530-F-06-029. Available at: [Link]
-
Code of Federal Regulations (CFR). 40 CFR § 261.3 - Definition of Hazardous Waste (The Mixture Rule). Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
A Guide to Personal Protective Equipment for Handling Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Chemist's Perspective
Understanding the "why" behind PPE selection is critical for building a culture of safety. The structure of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate suggests a multi-faceted hazard profile that must be respected.
-
Brominated Aromatic System: Halogenated organic compounds, particularly those on an aromatic ring, can present significant health hazards.[1] They are often toxic, can be absorbed through the skin, and may act as irritants.[2][3] Some brominated compounds are also suspected carcinogens.[2][4]
-
Secondary Amine (methylamino): Amines as a class can be corrosive and irritating to the skin, eyes, and respiratory tract.[5] Primary and secondary aromatic amines, in particular, are noted for their potential toxicity and ability to be absorbed dermally.[2]
-
Ethyl Ester: While often less aggressive than other functional groups, esters like ethyl acetate can cause serious eye irritation and, at high vapor concentrations, may lead to dizziness and drowsiness.[6][7][8]
Given this composite structure, the compound must be treated as potentially corrosive, toxic upon inhalation or skin contact, and a severe eye irritant.[9][10] All handling procedures must be designed to prevent any direct contact or aerosol inhalation.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following table outlines the minimum required PPE for various laboratory operations involving Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety Goggles | Double Nitrile or Neoprene Gloves | Full-Sleeve Lab Coat | Required if outside a fume hood or certified enclosure |
| Solution Preparation | Chemical Splash Goggles & Face Shield[11][12] | Double Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat[13] | Not required if performed in a certified chemical fume hood |
| Reaction/Work-up | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Not required if performed in a certified chemical fume hood |
| Large-Scale (>50g) Handling | Chemical Splash Goggles & Face Shield | Heavy-Duty Butyl or Viton Gloves | Chemical-Resistant Smock or Suit[11] | Consult EHS for potential supplied-air respirator requirement |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Butyl or Viton Gloves | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator with Organic Vapor Cartridge |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow is paramount for minimizing exposure. The following protocols provide a self-validating system for safe handling.
All manipulations of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[9][14] The fume hood provides the primary engineering control to minimize inhalation exposure.[14] Ensure the sash is kept at the lowest practical height.
Cross-contamination is a frequent cause of unintended exposure. Follow this sequence rigorously.
Caption: PPE Donning and Doffing Workflow Diagram.
Disposable nitrile gloves offer protection against incidental splashes but may degrade quickly upon direct contact.[11][12] For this reason, double-gloving is mandatory.[12]
-
Why Double-Glove? The outer glove bears the brunt of any contamination. If it is compromised, the inner glove provides a crucial, temporary barrier, allowing you time to retreat, remove both pairs safely, and re-glove.
-
Glove Selection: Nitrile or neoprene gloves are recommended for tasks with potential for minor splashes. For procedures involving larger volumes or prolonged handling, heavy-duty butyl or Viton® gloves should be used.[15]
-
Verification: Always consult the glove manufacturer's chemical resistance chart for data on compounds analogous to the functional groups in your molecule (e.g., bromobenzene, N-methylaniline, ethyl acetate).[15][16][17][18] Never assume a glove is appropriate without verification.[18]
Disposal Plan: Environmental Responsibility
Due to the presence of bromine, all waste generated from handling this compound is classified as halogenated organic waste .[19][20]
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[19][21][22] Doing so contaminates the entire non-halogenated solvent stream, dramatically increasing disposal costs and environmental impact.[22]
-
Waste Containers: Use clearly labeled, dedicated containers for "Halogenated Organic Liquid Waste" and "Halogenated Organic Solid Waste."[19][20]
-
Labeling: All waste containers must be properly labeled with the full chemical names of the contents and the words "Hazardous Waste" as soon as the first drop of waste is added.[21]
-
Container Integrity: Ensure waste containers have secure, tight-fitting lids and are stored in a designated satellite accumulation area.[19][22]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5][9] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][9][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]
-
Spill: Evacuate the immediate area. For small spills within a fume hood, use an absorbent material compatible with halogenated organics. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.[19]
This guide is intended to establish a robust framework for safety. It is imperative that these recommendations are integrated into a lab-specific Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[14][23][24][25][26]
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
Personal Protective Equipment. Division of Research Safety - University of Illinois. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
Personal Protective Equipment Policy for Research Laboratories and Support Facilities. University of South Carolina. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. American-Instrument.com. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]
-
Gloves Chemical Resistance Chart. Gloves by Web. [Link]
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of California, Berkeley. [Link]
-
Safety Glove Chemical Compatibility Database. Cole-Parmer. [Link]
-
Glove Chemical Compatibility Guide. USU Office of Research - Utah State University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group - University of Illinois. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services - University of British Columbia. [Link]
-
Standard Operating Procedure: Bromine. University of California, Santa Cruz. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
Safety Data Sheet - Desmodur. Covestro. [Link]
-
Safety Data Sheet - Bromine. Providence College. [Link]
-
Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
Safety Data Sheet - Ethyl Acetate. Lab Alley. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
